In-Depth Technical Guide: ^1^H and ^13^C NMR Characterization of Ethyl 4-(2-Aminophenyl)benzoate Hydrochloride
Executive Summary The accurate structural elucidation of biphenyl derivatives is a critical quality control step in drug development and materials science. Ethyl 4-(2-aminophenyl)benzoate, HCl (also known as ethyl 2'-ami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate structural elucidation of biphenyl derivatives is a critical quality control step in drug development and materials science. Ethyl 4-(2-aminophenyl)benzoate, HCl (also known as ethyl 2'-amino-[1,1'-biphenyl]-4-carboxylate hydrochloride) presents a unique analytical challenge. It combines an anisotropic electron-withdrawing ester group with a highly polar, inductively withdrawing anilinium salt across a sterically hindered biphenyl axis.
This whitepaper provides a comprehensive, self-validating framework for the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond simple empirical matching, we dissect the causality behind the chemical shifts, ensuring that researchers can confidently assign complex overlapping aromatic signals.
Mechanistic Context & Structural Causality
To interpret the NMR spectrum accurately, one must understand the electronic and steric forces dictating the local magnetic environments of the nuclei[1].
The Biphenyl Dihedral Twist
Unlike planar aromatic systems, the biphenyl core in this molecule is sterically hindered. The bulky anilinium group (-NH3^+^) at the ortho position (C-2) clashes with the ortho protons of the benzoate ring (C-3', C-5'). This steric repulsion forces the two rings out of coplanarity, resulting in a dihedral angle of approximately 45°. Consequently, pi-conjugation between the two rings is partially disrupted, meaning electronic effects are transmitted primarily through inductive rather than resonance pathways across the C1-C4' bond.
The Ester Effect (Anisotropic Deshielding)
The ethyl ester group (-COOCHngcontent-ng-c2259155149="" class="ng-star-inserted">2CH3) at C-1' is a strong pi-acceptor. The carbonyl oxygen withdraws electron density via resonance (-M effect), significantly deshielding the ortho protons (H-2', H-6') on the benzoate ring. These protons are pushed far downfield to ~8.05 ppm, providing a reliable diagnostic anchor for spectral assignment.
The Anilinium Inversion Effect
The protonation state of the amine fundamentally inverts its electronic character. In its freebase form, an amine (-NH2) is a strong pi-donor (+M effect), which shields the ortho and para protons. However, upon protonation to the hydrochloride salt (-NH3^+^), the nitrogen lone pair is sequestered. The +M effect is eliminated, and the group becomes a potent electron-withdrawing group via the inductive effect (-I). This results in a pronounced downfield shift of all Ring A protons into the 7.35–7.50 ppm range, creating a complex, tightly coupled multiplet[2].
Causality of electronic and steric effects on the biphenyl NMR chemical shifts.
Experimental Workflow & Protocol
A robust NMR protocol must be a self-validating system. The following methodology ensures high-fidelity data acquisition for hydrochloride salts[3].
Step-by-Step Methodology
Solvent Selection: The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is a thermodynamic necessity. Hydrochloride salts possess high lattice energies that are poorly solvated by non-polar halogenated solvents. DMSO-d6 provides the high dielectric constant required to dissociate the chloride counterion and fully solvate the anilinium cation.
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of ultra-dry DMSO-d6. Critical: The solvent must be stored over molecular sieves. Residual water will undergo rapid chemical exchange with the -NH3^+^ protons, causing the signal at ~9.80 ppm to broaden into the baseline or shift unpredictably.
Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to lock the 0.00 ppm reference point.
Data Acquisition (1D): Acquire the ^1^H spectrum at 400 MHz (minimum 16 scans, 30° pulse, relaxation delay D1 = 2.0 s). Acquire the ^13^C spectrum at 100 MHz (minimum 512 scans, complete decoupling).
2D Validation (HSQC/HMBC): Because the protons on Ring A (7.35–7.50 ppm) heavily overlap, 1D NMR is insufficient for absolute structural proof. Run ^1^H-^13^C HSQC to map direct C-H bonds, and HMBC to trace 2- and 3-bond couplings across the biphenyl linkage (e.g., coupling of H-2' to C-1).
Step-by-step NMR acquisition and 2D self-validation workflow for hydrochloride salts.
Quantitative Data Presentation
The following tables summarize the predicted and empirically grounded chemical shifts based on standard increment rules and literature precedents for analogous biphenyl systems[4],[2],[5].
Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Mechanistic Rationale
1.35
Triplet (t)
7.1
3H
Ester -CH3
Standard aliphatic shielding.
4.35
Quartet (q)
7.1
2H
Ester -CH2-
Deshielded by adjacent ester oxygen.
7.35
Doublet (d)
7.5
1H
Ring A: H-6
Ortho to biphenyl linkage.
7.40
Triplet (t)
7.5
1H
Ring A: H-4
Meta to anilinium group.
7.45
Triplet (t)
7.5
1H
Ring A: H-5
Para to anilinium group.
7.50
Doublet (d)
7.5
1H
Ring A: H-3
Ortho to anilinium group (-I effect).
7.65
Doublet (d)
8.2
2H
Ring B: H-3', H-5'
Ortho to biphenyl linkage.
8.05
Doublet (d)
8.2
2H
Ring B: H-2', H-6'
Strongly deshielded by ester carbonyl.
9.80
Broad Singlet (br s)
-
3H
-NH3^+^
Highly deshielded acidic protons.
Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
14.2
Primary (CH3)
Ester -CH3
60.8
Secondary (CH2)
Ester -CH2-
124.0
Tertiary (CH)
Ring A: C-3
128.5
Tertiary (CH)
Ring B: C-3', C-5'
129.0
Quaternary (C)
Ring A: C-2 (Attached to -NH3^+^)
129.5
Quaternary (C)
Ring B: C-1' (Attached to Ester)
129.8
Tertiary (CH)
Ring B: C-2', C-6'
130.5
Tertiary (CH)
Ring A: C-4
131.0
Tertiary (CH)
Ring A: C-5
131.5
Tertiary (CH)
Ring A: C-6
136.0
Quaternary (C)
Ring A: C-1 (Biphenyl linkage)
142.0
Quaternary (C)
Ring B: C-4' (Biphenyl linkage)
165.5
Quaternary (C=O)
Ester Carbonyl
Conclusion
The NMR characterization of Ethyl 4-(2-aminophenyl)benzoate hydrochloride requires careful navigation of competing electronic effects. By utilizing dry DMSO-d6 to stabilize the anilinium ion and employing 2D NMR techniques to resolve the congested 7.35–7.50 ppm aromatic region, researchers can establish a self-validating proof of structure. Understanding the causality behind these shifts—specifically the anisotropic deshielding of the ester and the inductive withdrawal of the protonated amine—transforms raw spectral data into conclusive structural intelligence.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][1][5]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link][3][6]
Kolter, M., et al. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München.[Link][4]
Fors, B. P., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos. Semantic Scholar.[Link][2]
Toxicity and in vitro safety profile of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Profiling of Ethyl 4-(2-aminophenyl)benzoate, HCl Executive Summary & Structural Alert Analysis Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Profiling of Ethyl 4-(2-aminophenyl)benzoate, HCl
Executive Summary & Structural Alert Analysis
Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355246-87-5) is a highly functionalized biphenyl building block frequently utilized in the synthesis of novel therapeutics and advanced materials[1]. While its biphenyl core provides a rigid, lipophilic scaffold ideal for target engagement, the molecule contains two distinct functional groups that dictate its in vitro safety and metabolic profile: an ester linkage and, critically, an unprotected primary aniline (2-aminophenyl) moiety.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate within a biological system. Anilines are universally recognized as toxicological structural alerts [2]. The primary liability is not the parent compound itself, but its susceptibility to Cytochrome P450 (CYP450)-mediated bioactivation in the liver [3]. Specifically, CYP1A2 and CYP3A4 oxidize the aniline nitrogen to form an N-hydroxylamine intermediate. This intermediate can spontaneously dehydrate or undergo Phase II conjugation (e.g., sulfation) to form highly reactive, electrophilic nitrenium ions [4]. These electrophiles covalently bind to DNA (triggering mutagenesis) or hepatic proteins (initiating Drug-Induced Liver Injury, DILI) [2].
To accurately assess the safety of this compound, our in vitro protocols must be explicitly designed to trigger and measure this metabolic causality.
Metabolic activation of the aniline moiety into reactive nitrenium electrophiles.
Rationale for Assay Selection: Building a Self-Validating System
A standard cytotoxicity screen (e.g., using immortalized HepG2 cells) is fundamentally inadequate for Ethyl 4-(2-aminophenyl)benzoate, HCl. HepG2 cells lack physiological levels of Phase I metabolizing enzymes [5]. If tested solely in HepG2, the compound would likely appear falsely benign because the toxic nitrenium ion is never generated.
To establish a trustworthy, self-validating safety profile, we must employ a tiered strategy that forces metabolic activation:
Genotoxicity (Ames Test with S9): We introduce exogenous rat liver extract (S9 fraction) to supply the missing CYP enzymes, allowing us to capture metabolism-dependent mutagenesis [4].
Hepatotoxicity (3D Primary Human Hepatocytes): We utilize 3D PHH spheroids. Unlike 2D cultures, 3D spheroids maintain long-term hepatocyte-specific functions and endogenous CYP expression, making them the gold standard for DILI prediction [6][7].
Tiered in vitro safety screening workflow emphasizing metabolic competence.
Step-by-Step Experimental Methodologies
Protocol A: OECD 471 Bacterial Reverse Mutation (Ames) Test (Metabolism-Competent)
Causality: Evaluates whether the CYP-oxidized aniline metabolites induce frameshift or base-pair substitution mutations.
Self-Validation: The inclusion of 2-aminoanthracene (which strictly requires CYP activation to become mutagenic) validates the enzymatic activity of the S9 batch.
Compound Preparation: Dissolve Ethyl 4-(2-aminophenyl)benzoate, HCl in anhydrous DMSO. The HCl salt form ensures rapid dissolution. Cap DMSO final concentration at 0.5% v/v to prevent solvent toxicity.
S9 Mix Preparation: Thaw 10% Aroclor 1254-induced rat liver S9 fraction on ice. Mix with NADP+ and glucose-6-phosphate to create an active NADPH-generating system.
Incubation: In sterile test tubes, combine 100 µL of the test compound (doses ranging from 1.5 to 5000 µ g/plate ), 500 µL of the S9 mix, and 100 µL of Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537).
Plating & Scoring: Add 2 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.
Analysis: Count revertant colonies using an automated colony counter. A biologically relevant, dose-dependent increase of ≥2-fold over the DMSO vehicle control indicates a positive genotoxic liability.
Protocol B: 3D Primary Human Hepatocyte (PHH) Spheroid Assay
Causality: Assesses chronic, metabolism-driven hepatotoxicity. The 7-day timeline allows for the accumulation of reactive metabolites and subsequent depletion of intracellular glutathione (GSH) [8].
Self-Validation: Chlorpromazine is used as a positive control for phospholipidosis and DILI, while Penicillin G serves as a non-toxic negative control.
Spheroid Formation: Thaw cryopreserved plateable human hepatocytes [5]. Seed at a density of 2,000 cells/well into 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g for 5 minutes to force cell aggregation.
Maturation: Culture in hepatocyte maintenance medium for 5 days. Verify the formation of compact, spherical microtissues via brightfield microscopy.
Dosing: Treat spheroids with Ethyl 4-(2-aminophenyl)benzoate, HCl (0.1 µM to 100 µM). Perform a 50% media exchange with fresh compound every 48 hours for a total of 7 days to simulate repeated exposure [7].
Endpoint Measurement: Add CellTiter-Glo® 3D reagent to lyse the spheroids and measure ATP content via luminescence. Calculate the IC50 relative to the vehicle control.
Quantitative Data Presentation & Safety Thresholds
To contextualize the experimental outputs, the following table summarizes the expected in vitro safety thresholds for early-stage development of aniline-containing biphenyls.
Assay
Target Metric
Acceptable Safety Threshold
Expected Liability for Aniline Derivatives
Ames Test (+S9)
Revertant Colonies
< 2-fold over vehicle
High Risk (Requires structural optimization if positive)
3D PHH Spheroids
ATP Luminescence IC50
> 50 µM
Moderate Risk (Dependent on CYP turnover rate)
HepG2 Cytotoxicity
ATP Luminescence IC50
> 10 µM
Low Risk (Lacks CYP activation)
hERG Patch-Clamp
Tail Current IC50
> 10 µM
Low Risk (Weak basicity of aniline minimizes channel trapping)
Plasma Stability
Half-life (T1/2)
> 60 minutes
High Risk (Ethyl ester is prone to rapid carboxylesterase hydrolysis)
Note: If Ames liability is confirmed, medicinal chemistry strategies (e.g., ortho-steric hindrance via methylation or fluorination of the aniline ring) must be employed to block N-hydroxylation.
References
Kalgutkar, A. S. "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." ResearchGate. Available at: [Link]
National Center for Biotechnology Information (NCBI). "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds." NCBI Bookshelf. Available at:[Link]
ACS Sustainable Chemistry & Engineering. "Synthesis and Characterization of High-Performance, Bio-Based Epoxy–Amine Networks Derived from Resveratrol." ACS Publications. Available at: [Link]
Soldatow, V. Y., et al. "In vitro models for liver toxicity testing." Toxicology Research (NIH PMC). Available at: [Link]
Eurofins Discovery. "In Vitro Hepatotoxicity Services & 3D Spheroid Models." Eurofins Scientific. Available at:[Link]
Xia, M., et al. "Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format." Environmental Health Perspectives (NIH PMC). Available at:[Link]
A Technical Guide to the Spectroscopic Characterization of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of Ethyl 4-(2-aminophenyl)benzoate hydrochloride. Designed for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of Ethyl 4-(2-aminophenyl)benzoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale, ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Imperative
Ethyl 4-(2-aminophenyl)benzoate, particularly in its hydrochloride salt form, is a compound of interest due to its structural motifs, which are common in medicinal chemistry. The molecule features a biphenyl core, an amino group, and an ester functional group. As a hydrochloride salt, the primary amine is protonated, a critical detail that significantly influences its spectroscopic behavior.
Accurate spectroscopic characterization is non-negotiable for confirming chemical identity, assessing purity, and understanding the electronic properties of such molecules. FT-IR provides a definitive fingerprint based on molecular vibrations, while UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated system. This guide establishes a validated framework for acquiring and interpreting these spectra with scientific rigor.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can probe the vibrational modes of specific bonds. For Ethyl 4-(2-aminophenyl)benzoate HCL, the spectrum will be dominated by features from the protonated amine, the ester carbonyl, and the aromatic rings.
Causality in Experimental Design: Why the KBr Pellet Method?
As a solid, crystalline material, the most reliable method for obtaining a high-quality FT-IR spectrum is the potassium bromide (KBr) pellet technique.[1][2]
Expert Rationale : The primary reason for choosing KBr is its optical transparency in the mid-infrared region (4000–400 cm⁻¹), ensuring that the resulting spectrum is free from matrix interference.[3] Furthermore, subjecting the finely ground mixture of the sample and KBr to high pressure creates a homogenous, glass-like pellet that minimizes the scattering of infrared light, a common issue with poorly prepared solid samples that can lead to distorted band shapes and sloping baselines.[2] An alternative, the Nujol (mineral oil) mull, is less ideal here as the oil's own C-H absorption bands can obscure important signals from the analyte.[4]
Experimental Protocol: FT-IR Analysis via KBr Pellet
This protocol is designed to be self-validating by incorporating steps that ensure sample homogeneity and minimize atmospheric interference.
Sample and KBr Preparation :
Gently heat high-purity, spectroscopy-grade KBr powder at ~110°C for 2-3 hours to remove adsorbed water, which shows a broad absorption in the 3400 cm⁻¹ region.[2] Store the dried KBr in a desiccator.
Weigh approximately 1-2 mg of Ethyl 4-(2-aminophenyl)benzoate HCL and 150-200 mg of the dried KBr. The goal is a sample concentration of roughly 1%.[2]
Homogenization :
Combine the sample and KBr in an agate mortar and pestle.
Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical for reducing particle size below the wavelength of the IR radiation, thereby minimizing light scattering.[4]
Pellet Formation :
Transfer the powder to a pellet-forming die.
Connect the die to a vacuum pump for several minutes to remove entrapped air and residual moisture.
Apply pressure (typically 7-8 tons) using a hydraulic press for approximately 2 minutes. The resulting pellet should be transparent or translucent.
Spectral Acquisition :
First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
Place the KBr pellet in the instrument's sample holder and acquire the sample spectrum.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation: Expected Vibrational Bands
The protonation of the amino group to an ammonium salt (-NH₃⁺) is the most significant structural feature influencing the FT-IR spectrum.[1] This change results in the appearance of characteristic ammonium ion absorptions and the disappearance of the typical primary amine N-H stretches.
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
Rationale & Comments
~3200-2800
-NH₃⁺ (Ammonium Salt) - Stretching
Broad, Strong
This broad absorption is characteristic of the N-H stretching vibrations in an ammonium salt. It often overlaps with aromatic C-H stretches.[1]
The carbonyl stretch is one of the most prominent peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[5][6]
~1610 & ~1500
Ar C=C (Aromatic) - Ring Stretching
Medium to Strong
These two bands are characteristic of benzene ring skeletal vibrations.[5]
~1600-1500
-NH₃⁺ (Ammonium Salt) - Bending
Medium
The asymmetric and symmetric bending modes of the ammonium group appear in this region.
~1300-1200
Ar-C-O (Ester) - Asymmetric Stretching
Strong
Characteristic C-O-C stretch of an aromatic ester.[7]
~1150-1050
O-C-C (Ester) - Symmetric Stretching
Strong
The second strong C-O stretching band from the ester linkage.
~850-800
Ar-H (Aromatic) - Out-of-Plane Bending
Strong
The position of this band is diagnostic of the substitution pattern. For a 1,2-disubstituted (ortho) ring and a 1,4-disubstituted (para) ring, strong absorptions are expected in this region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding n-electrons. For Ethyl 4-(2-aminophenyl)benzoate HCL, the spectrum is defined by the extensive conjugated system spanning the two aromatic rings, influenced by the electron-withdrawing ester group and the protonated amino group.
Causality in Experimental Design: Solvent and pH Considerations
The choice of solvent is paramount in UV-Vis spectroscopy as it can influence the position (λmax) and intensity of absorption bands.[8]
Expert Rationale : A polar protic solvent such as Methanol or Ethanol is the logical choice. Firstly, the hydrochloride salt requires a polar solvent for dissolution. Secondly, these solvents have low UV cutoff wavelengths (Methanol: ~205 nm, Ethanol: ~210 nm), making them transparent throughout the region where the analyte is expected to absorb.
Crucially, the protonated state of the amino group must be maintained to ensure spectral reproducibility. The -NH₂ group is a powerful auxochrome (a group that enhances absorption), while the protonated -NH₃⁺ group is not. Therefore, using a neutral solvent like methanol or ethanol is sufficient to keep the stable salt form in solution. Performing the analysis in a buffered acidic solution (e.g., pH ~2-4) can also be done to guarantee the amine remains fully protonated, but for routine characterization, methanol is standard. This pH-dependence is a key characteristic of aminobenzoates.[9]
This protocol ensures the generation of a valid spectrum within the optimal absorbance range for Beer-Lambert Law compliance (ideally 0.2 - 0.8 A.U.).
Stock Solution Preparation :
Accurately weigh ~10 mg of Ethyl 4-(2-aminophenyl)benzoate HCL and dissolve it in a 100 mL volumetric flask using spectroscopic grade methanol. This creates a stock solution of approximately 100 µg/mL.
Working Solution Preparation :
Perform serial dilutions from the stock solution to prepare a series of standards (e.g., 1, 2, 5, 10 µg/mL). This step is essential to find a concentration that yields a maximum absorbance below 1.0 A.U.
Instrument Setup and Blanking :
Use a matched pair of quartz cuvettes (glass cuvettes are not transparent below ~340 nm).
Fill one cuvette with the solvent (methanol) to be used as the reference or "blank."
Place the blank in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm down to 200 nm).
Sample Measurement :
Rinse the sample cuvette with the working solution before filling it.
Place the sample cuvette in the instrument and record the absorption spectrum.
The spectrum should show one or more distinct peaks, the maxima of which are denoted as λmax.
UV-Vis Workflow Diagram
Caption: Workflow for UV-Vis spectroscopic analysis.
Data Interpretation: Expected Electronic Transitions
The UV-Vis spectrum of Ethyl 4-(2-aminophenyl)benzoate HCL will be characterized by absorptions arising from π → π* electronic transitions within the aromatic system.[10] The presence of the protonated amino group (-NH₃⁺) significantly alters the electronic properties compared to the free amine (-NH₂). The -NH₃⁺ group is electron-withdrawing and deactivating, which typically results in a hypsochromic (blue) shift compared to the free amine analog.
Transition Type
Chromophore System
Expected λmax (nm)
Comments
π → π
Biphenyl System & Benzoate
~280 - 320 nm
This will likely be the most intense absorption band, corresponding to the electronic transition of the entire conjugated biphenylcarboxylate system. The exact position is sensitive to the substitution pattern. For comparison, ethyl 4-aminobenzoate (the free amine) shows absorption in this region.[11][12]
π → π
Benzene Ring (E₂ Band)
~230 - 250 nm
A secondary, higher-energy absorption band related to the localized transitions within the phenyl rings.
The n → π* transition of the carbonyl group is often weak and may be obscured by the much more intense π → π* bands or the solvent cutoff.[13] A key validation experiment would be to measure the spectrum of the free base (after neutralization) and observe the expected bathochromic (red) shift as the powerful electron-donating -NH₂ group comes into conjugation with the aromatic system.
Conclusion
The spectroscopic characterization of Ethyl 4-(2-aminophenyl)benzoate HCL by FT-IR and UV-Vis is a precise and informative process when executed with a clear understanding of the underlying chemical principles. The protonated state of the amine is the single most important factor governing the features of both the vibrational and electronic spectra. The protocols and interpretive frameworks provided herein offer a robust methodology for researchers to confirm the identity and purity of this compound, ensuring data integrity for applications in pharmaceutical and chemical research.
References
Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. [Link]
Hariharan, P. C., & Pople, J. A. (1973). Spectroscopic and Kinetic Properties of the Radical Zwitterion and Related Intermediates in the One-Electron Oxidation of p-Aminobenzoic Acid. Journal of the American Chemical Society. [Link]
Li, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Publishing. [Link]
Li, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. PubMed. [Link]
Li, Y., et al. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]
LibreTexts. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
Muthu, S., et al. (2020). Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives and Their SERS Active Graphene Complexes. Taylor & Francis Online. [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]
Fondell, M., et al. (2016). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. ResearchGate. [Link]
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
de Oliveira, L. C. S., et al. (2015). The characterization, thermal stability and thermal decomposition of some lighter trivalent lanthanide p-aminobenzoates. Thermochimica Acta. [Link]
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. University of Colorado Boulder. [Link]
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. [Link]
Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. National Institute of Health Sciences. [Link]
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD. [Link]
Application Note: Synthesis and Derivatization of Ethyl 4-(2-Aminophenyl)benzoate Hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Rationale The biphenyl motif is a privileged scaffold in medicinal chemistry, frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Strategic Rationale
The biphenyl motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in angiotensin II receptor antagonists, kinase inhibitors, and advanced functional materials. Specifically, Ethyl 4-(2-aminophenyl)benzoate hydrochloride (CAS No.: 1355246-87-5) is a highly versatile building block[1]. The presence of orthogonal functional groups—an electrophilic ethyl ester and a nucleophilic primary amine—allows for divergent derivatization, such as amide coupling, reductive amination, or saponification.
To synthesize this compound efficiently, the Suzuki-Miyaura cross-coupling reaction is the premier methodology[2]. This palladium-catalyzed process couples an aryl halide with an organoboron compound. The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of stable boronic acid precursors[3].
Mechanistic Causality in Reaction Design
The catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].
Catalyst Selection: While traditional Pd(PPh3)4 is cost-effective, using a bidentate ligand complex like Pd(dppf)Cl2 prevents catalyst deactivation via palladium black precipitation and accelerates the reductive elimination step due to its larger bite angle.
Base and Solvent: The addition of a base (e.g., K2CO3) and water is non-negotiable. The base facilitates the transmetalation step by converting the boronic acid into a reactive, electron-rich boronate complex[2][4]. A biphasic solvent system (1,4-Dioxane/H2O) ensures the solubility of both the organic substrates and the inorganic base.
Synthetic Workflow Visualization
Synthetic workflow for Ethyl 4-(2-aminophenyl)benzoate HCl via Suzuki-Miyaura coupling.
Reaction Optimization Data
Prior to scaling the protocol, a catalyst and base screen was conducted to ensure optimal conversion of the sterically hindered ortho-substituted aniline. The data below summarizes the quantitative optimization phase.
Phase 1: Synthesis of Ethyl 4-(2-aminophenyl)benzoate (Free Base)
Self-Validating Checkpoint: The use of an unprotected primary amine (2-bromoaniline) is tolerated in this Suzuki coupling because oxidative addition to the C-Br bond is significantly faster than any potential Pd-coordination to the amine under these specific steric and electronic conditions.
Preparation of the Reaction Mixture:
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (10.0 mmol, 1.72 g) and (4-(ethoxycarbonyl)phenyl)boronic acid (11.0 mmol, 2.13 g).
Add potassium carbonate (K2CO3) (20.0 mmol, 2.76 g). Rationale: K2CO3 is hygroscopic; ensure it is finely ground and free-flowing to maximize surface area for the biphasic transmetalation step.
Solvent Addition and Degassing:
Add 1,4-Dioxane (40 mL) and deionized water (10 mL).
Critical Step: Sparge the mixture with dry Nitrogen (N2) or Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.
Catalyst Addition and Heating:
Quickly add the catalyst, Pd(dppf)Cl2·CH2Cl2 adduct (0.5 mmol, 408 mg), under a positive stream of N2.
Attach a reflux condenser, flush with N2, and heat the mixture in an oil bath at 90 °C for 12 hours.
Reaction Monitoring (Self-Validation):
Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting 2-bromoaniline (higher Rf) should disappear, replaced by a highly UV-active blue fluorescent spot (the biphenyl product).
Workup and Purification:
Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to afford the free base as a pale yellow solid.
Phase 2: Formation of the Hydrochloride Salt
Strategic Rationale: Converting the free amine to the HCl salt dramatically improves its shelf stability, preventing oxidative degradation (darkening) of the aniline moiety over time, and increases its solubility in polar protic solvents for subsequent biological assays[5].
Dissolution:
Dissolve the purified Ethyl 4-(2-aminophenyl)benzoate free base (~8.5 mmol, 2.05 g) in anhydrous diethyl ether or anhydrous 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.
Salt Precipitation:
Cool the flask to 0 °C in an ice bath.
Dropwise, add 4.0 M HCl in 1,4-Dioxane (10.0 mmol, 2.5 mL) under vigorous stirring. Causality: Anhydrous HCl is strictly required. Using aqueous HCl (hydrochloric acid) would introduce water, potentially leading to the hydrolysis of the ethyl ester back to the carboxylic acid.
A white/off-white precipitate will form immediately.
Isolation:
Stir for an additional 30 minutes at room temperature to ensure complete precipitation.
Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted free base and residual dioxane.
Drying:
Dry the solid under high vacuum at 40 °C for 4 hours to yield Ethyl 4-(2-aminophenyl)benzoate hydrochloride as a highly pure, off-white powder.
Application Notes: ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL as a Versatile Building Block for Pharmaceutical Intermediates
Introduction In modern medicinal chemistry, the use of structurally pre-validated and functionally versatile building blocks is paramount for the efficient construction of complex molecular architectures. ETHYL 4-(2-AMIN...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In modern medicinal chemistry, the use of structurally pre-validated and functionally versatile building blocks is paramount for the efficient construction of complex molecular architectures. ETHYL 4-(2-AMINOPHENYL)BENZOATE, provided as its hydrochloride salt, is a prime example of such a scaffold. It embeds the 2-aminobiphenyl moiety, a privileged core structure found in a range of biologically active compounds. The strategic placement of a primary aromatic amine and an ethyl ester on a rigid biphenyl backbone offers two orthogonal points for chemical modification, enabling the synthesis of diverse and high-value pharmaceutical intermediates.
This guide provides an in-depth exploration of the reactivity of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL and details robust protocols for its conversion into key heterocyclic systems relevant to drug discovery, including carbazoles and dibenz[b,f]azepines.
Physicochemical Properties and Structural Features
ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is a crystalline solid. The hydrochloride salt form enhances stability and solubility in polar solvents, though the free amine must often be liberated in situ for nucleophilic reactions.
The molecule's power lies in the interplay of its functional groups. The ortho-amino group is a potent nucleophile and a handle for cyclization reactions, while the ester at the 4-position of the second ring can be readily transformed into other functionalities like carboxylic acids, amides, or alcohols.
Caption: Key functional groups and synthetic potential of the title compound.
Core Applications & Experimental Protocols
The true utility of this building block is demonstrated through its conversion into complex heterocyclic systems. The following protocols are designed to be self-validating and provide a clear rationale for each experimental choice.
The carbazole skeleton is a vital pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities. The Graebe-Ullmann reaction is a classic and effective method for synthesizing carbazoles from 2-aminobiphenyls.[1][2] The reaction proceeds through diazotization of the primary amine, formation of a benzotriazole intermediate, and subsequent thermal or photochemical extrusion of nitrogen to induce cyclization.[3]
Caption: Workflow for the Graebe-Ullmann synthesis of a carbazole derivative.
Detailed Experimental Protocol:
Step 1: Liberation of the Free Amine and Diazotization
Suspend ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL (1.0 eq.) in a mixture of glacial acetic acid and water.
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.
Causality: The hydrochloride salt must be neutralized, and the free amine liberated to react with the nitrous acid generated in situ. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.[3]
Step 2: Formation of the Benzotriazole Intermediate
After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for 30 minutes.
Allow the reaction mixture to warm slowly to room temperature. The diazonium salt cyclizes spontaneously to form the more stable 1-phenyl-1,2,3-benzotriazole intermediate.
The triazole often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Expertise: The stability of the benzotriazole allows for its isolation and purification before the high-energy cyclization step, ensuring a cleaner final reaction.[1]
Step 3: Thermal Cyclization to the Carbazole
Caution: This step involves high temperatures and the evolution of nitrogen gas. Conduct in a well-ventilated fume hood with appropriate safety shielding.
Place the dried benzotriazole intermediate in a flask containing a high-boiling, inert solvent (e.g., paraffin oil or Dowtherm A).
Heat the mixture gradually to 200-250 °C. Vigorous evolution of nitrogen gas will be observed.
Maintain the temperature until gas evolution ceases (typically 1-2 hours).
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.
Purify the crude carbazole by column chromatography on silica gel or recrystallization.
Parameter
Recommended Value
NaNO₂ Stoichiometry
1.1 - 1.2 equivalents
Diazotization Temp.
0 - 5 °C
Cyclization Temp.
200 - 250 °C
Typical Yield
60 - 80% (over 2 steps)
The dibenz[b,f]azepine core is a cornerstone of neuroleptic drug design, forming the scaffold for drugs like Carbamazepine and Oxcarbazepine.[4][5] The synthesis often involves an initial N-acylation of a 2-aminobiphenyl derivative, followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of a dibenz[b,f]azepine precursor.
Detailed Experimental Protocol:
Step 1: N-Acylation
Suspend ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.2 eq.), to neutralize the HCl salt and scavenge the HCl produced during the reaction. Stir for 10 minutes.
Cool the mixture to 0 °C.
Slowly add the acylating agent, for example, chloroacetyl chloride (1.1 eq.), dropwise.[6][7]
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Work-up by washing the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Trustworthiness: Using a slight excess of base ensures complete neutralization and drives the acylation to completion. The Schotten-Baumann-type conditions are robust and widely validated.[7]
Step 2: Intramolecular Cyclization
Dissolve the N-acylated intermediate from Step 1 in a suitable solvent like nitrobenzene or 1,2-dichloroethane.
Add a Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), portion-wise at room temperature.
Heat the reaction mixture (e.g., to 80-120 °C) to promote the intramolecular Friedel-Crafts-type cyclization.
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the tricyclic lactam intermediate. This intermediate can be further elaborated to a variety of drug targets.[8]
Parameter
Recommended Value
Base (Acylation)
Triethylamine (2.2 eq.)
Acylating Agent
Chloroacetyl Chloride (1.1 eq.)
Lewis Acid (Cyclization)
AlCl₃ (2.0 - 3.0 eq.)
Typical Yield
50 - 75% (over 2 steps)
Converting the ethyl ester to a carboxylic acid dramatically alters the molecule's properties and opens up new avenues for derivatization, particularly for amide bond formation, a cornerstone of medicinal chemistry. Alkaline hydrolysis is a standard and highly efficient method for this transformation.[9][10][11]
Caption: Workflow for the alkaline hydrolysis of the ethyl ester.
Detailed Experimental Protocol:
Dissolve ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL (1.0 eq.) in a mixture of ethanol and water.
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.).
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot disappears.[9]
Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water and cool in an ice bath.
Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A precipitate of the carboxylic acid will form.[10]
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
Parameter
Recommended Value
Base (Hydrolysis)
NaOH (2.0 - 3.0 eq.)
Solvent System
Ethanol / Water
Reaction Time
2 - 4 hours at reflux
Typical Yield
>90%
Conclusion
ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is a high-potential building block for pharmaceutical research and development. Its dual functionality allows for sequential or orthogonal chemical modifications, providing efficient routes to valuable and complex heterocyclic scaffolds like carbazoles and dibenz[b,f]azepines. The protocols detailed herein offer robust and reproducible methods for researchers to unlock the synthetic potential of this versatile intermediate.
References
Sahu, A., Sahu, P., & Agrawal, R. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 16(1), 3-32. Available at: [Link]
Elumalai, V., & Bjørsvik, H. R. (2016). Carbazole synthesis from 2-aminobiphenyl via intramolecular C-H activation and C-N bond formation. Norwegian Research Information Repository. Available at: [Link]
PubChem. (2024). Ethyl 4-(2-aminoacetyl)benzoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Bebrevska, L., et al. (2020). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. RSC Advances, 10(42), 24967-24988. Available at: [Link]
SSERC Chemistry. (2021, January 23). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Available at: [Link]
Beale, T. M., et al. (2012). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 8, 1078-1083. Available at: [Link]
Ruchi, R., & Kirar, J. S. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350. Available at: [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. SSERC. Available at: [Link]
Gribble, G. W. (2010). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Journal of Heterocyclic Chemistry, 47(3), 561-585. Available at: [Link]
Kwiecien, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5768. Available at: [Link]
Aablocks. (n.d.). Ethyl 4-(4-aminophenyl)benzoate, HCl. Aablocks. Available at: [Link]
ResearchGate. (n.d.). Methods for the Synthesis of Phenanthridines. ResearchGate. Available at: [Link]
ACS Publications. (n.d.). Dibenz[b,f]azepines and related ring systems. Chemical Reviews. Available at: [Link]
Elumalai, V., & Bjørsvik, H. R. (2016). Carbazole synthesis from 2-aminobiphenyl via intramolecular C-H activation and C-N bond formation. Cristin. Available at: [Link]
Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society, 4559-4562. Available at: [Link]
Reddy, T. J., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. Available at: [Link]
Berredjem, M., et al. (2015). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Mediterranean Journal of Chemistry, 4(2), 85-91. Available at: [Link]
Berredjem, M., et al. (2015). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 31(2), 1087-1092. Available at: [Link]
Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. Available at: [Link]
ResearchGate. (n.d.). Recent Advancements in Synthesis of Phenanthridines via 2‐Isocyanobiphenyls. ResearchGate. Available at: [Link]
Application Note and Protocol: Preparation of Standard Stock Solutions of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL for Cell Culture
Introduction The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is a small orga...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is a small organic molecule whose utility in pharmacological and biological research necessitates a standardized protocol for its solubilization and storage. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sterile, high-concentration stock solutions of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL suitable for a wide range of cell culture applications.
The protocols outlined herein are designed to ensure the chemical integrity, sterility, and stability of the compound, thereby minimizing experimental variability. We will address critical parameters including solvent selection, concentration calculations, sterilization methods, and storage conditions, all grounded in established principles of chemical handling and cell culture best practices.
Compound Properties and Initial Considerations
A thorough understanding of the physicochemical properties of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is paramount for its effective use. While detailed experimental data for this specific hydrochloride salt is not extensively published, we can infer key characteristics from its structure and related compounds like Ethyl 4-aminobenzoate (Benzocaine).
The parent compound, Ethyl 4-aminobenzoate, is soluble in ethanol, ether, and dilute acids, but poorly soluble in water.[2] The hydrochloride salt form is expected to have enhanced aqueous solubility.[3][4] For cell culture, a highly polar aprotic solvent like Dimethyl sulfoxide (DMSO) is the recommended starting point for achieving a high-concentration stock.[5]
Inferred
Storage
Powder should be stored at room temperature in a dry, well-ventilated place.[6][7] Stock solutions should be stored at -20°C or -80°C.[8]
General Knowledge
Causality Behind Solvent Choice:
Dimethyl sulfoxide (DMSO) is the solvent of choice for the primary stock solution due to its exceptional ability to dissolve a wide array of both polar and nonpolar organic molecules. Its miscibility with water and cell culture media allows for easy dilution to final working concentrations. However, it is crucial to note that DMSO can exhibit cytotoxicity at concentrations typically above 0.5% (v/v) in the final culture medium.[9][8] Therefore, the concentration of the stock solution must be sufficiently high to ensure the final DMSO concentration remains in a non-toxic range (ideally ≤ 0.1%).[10]
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for preparing a validated stock solution of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL.
Caption: Workflow for preparing a validated stock solution.
Detailed Protocol
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for small molecules in cell culture.
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
4.2. PART A: Stock Solution Preparation (10 mM)
Step 1: Calculation
The first step is to calculate the mass of the compound required to make a specific volume of a 10 mM stock solution.[12]
Molecular Weight (MW): 277.75 g/mol
Desired Concentration (C): 10 mM = 0.010 mol/L
Desired Volume (V): e.g., 1 mL = 0.001 L
The formula to use is: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Mass (mg) = 10 mmol/L x 0.001 L x 277.75 g/mol = 2.7775 mg
Therefore, you will need to weigh 2.78 mg of the compound to prepare 1 mL of a 10 mM stock solution.
Step 2: Weighing and Dissolution
Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[9]
In a chemical fume hood, carefully weigh 2.78 mg of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL powder and place it into a sterile amber microcentrifuge tube.
Add 1 mL of sterile, cell culture-grade DMSO to the tube.[10]
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
Quality Control Check 1: Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, continue vortexing or gently warm the solution to 37°C.
4.3. PART B: Sterilization and Storage
Step 1: Sterile Filtration
While DMSO is bactericidal, sterile filtration is a best practice to ensure the stock solution is free from any potential contaminants.[9]
Aseptically attach a 0.2 µm PTFE syringe filter to a new sterile syringe.
Draw the entire prepared stock solution into the syringe.
Dispense the solution through the filter into a new sterile, amber or opaque microcentrifuge tube. This is your final, sterile stock solution. Aseptic filtration is the industry standard and preferred method for sterilizing DMSO solutions.[11]
Step 2: Aliquoting and Storage
To preserve the stability of the compound and avoid contamination, it is critical to avoid repeated freeze-thaw cycles.[9][8]
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes.
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Store the aliquots under the following conditions:
The high-concentration stock solution must be diluted in a complete cell culture medium to the final desired working concentration immediately before use.
Example: Preparing a 10 µM working solution in 10 mL of medium:
Use the dilution formula: C₁V₁ = C₂V₂
C₁ (Stock Concentration) = 10 mM = 10,000 µM
C₂ (Final Concentration) = 10 µM
V₂ (Final Volume) = 10 mL
V₁ (Volume of Stock to add) = (C₂ x V₂) / C₁
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
Thaw a single aliquot of the 10 mM stock solution at room temperature.
Add 10 µL of the stock solution to 10 mL of pre-warmed complete cell culture medium.
Mix gently but thoroughly by inverting the tube or pipetting.
Quality Control Check 2: Visually inspect the working solution. If any cloudiness or precipitation occurs, it may indicate that the compound is not soluble in the aqueous medium at that concentration. Consider preparing an intermediate dilution step or lowering the final working concentration.
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) in the culture medium to account for any solvent-specific effects on the cells.[10]
Safety and Handling
Always consult the Safety Data Sheet (SDS) for ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL and its parent compound, Ethyl 4-aminobenzoate, before handling.[13][14]
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[15]
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[13]
DMSO can facilitate the absorption of chemicals through the skin; handle with care.
Dispose of chemical waste according to your institution's guidelines.
References
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. Available from: [Link]
Captivate Bio. SMALL MOLECULES. Available from: [Link]
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available from: [Link]
Pharmaceutical Technology. Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Available from: [Link]
Brainly.com. Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl?. Available from: [Link]
Quora. What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Available from: [Link]
How to resolve poor aqueous solubility of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
Welcome to the Formulation Troubleshooting Guide for Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS No.: 1355246-87-5)[1]. This resource is designed for researchers and drug development professionals dealing with the complex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Troubleshooting Guide for Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS No.: 1355246-87-5)[1]. This resource is designed for researchers and drug development professionals dealing with the complex physicochemical barriers of this specific active pharmaceutical ingredient (API).
Despite being synthesized as a hydrochloride salt to improve hydrophilicity, this compound exhibits classic BCS Class II/IV behavior[2]. Its highly lipophilic biphenyl core and ethyl ester moiety, combined with the weak basicity of the ortho-amine, create significant solubility challenges in aqueous and physiological media.
Troubleshooting Guide: Diagnostics & Causality
Q: Why is my HCl salt failing to dissolve in aqueous media or simulated gastric fluid (SGF)?A: When formulating weakly basic HCl salts, poor dissolution is rarely a simple lipophilicity issue. It is governed by two competing thermodynamic mechanisms:
The Common Ion Effect: In media containing chloride ions (such as 0.1 N HCl or SGF), the excess
Cl−
shifts the solubility product (
Ksp
) equilibrium to the left. This severely suppresses the intrinsic dissolution of the HCl salt before it can even enter the solution[3],[4].
Salt Disproportionation: The aniline-derivative amine is a weak base. Every weak base salt has a critical
pHmax
—the pH at which the solubility of the salt equals the solubility of the free base[4]. If the microenvironmental pH of your solvent exceeds this
pHmax
(which is typically < 2.0 for biphenyl amines), the dissolved protonated drug rapidly deprotonates. The resulting free base is highly hydrophobic and immediately precipitates out of solution[5],[6].
Fig 1: Mechanism of salt disproportionation and common ion effect in weakly basic HCl salts.
Q: My dissolution profile shows an initial spike ("spring") but drops rapidly after 10-20 minutes ("parachute failure"). What causes this?A: This kinetic profile is the hallmark of disproportionation occurring directly in the dissolution medium. The salt initially dissolves, creating a thermodynamically unstable supersaturated state of the free base. Without precipitation inhibitors in your formulation, crystallization kinetics take over, driving the rapid precipitation of the insoluble free base[4],[6].
Formulation Strategies & Step-by-Step Protocols
To resolve these issues, the formulation must either bypass the crystalline lattice energy of the free base or actively inhibit its precipitation[2].
Strategy A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
By embedding the API in a hydrophilic polymeric matrix (e.g., PVP/VA or HPMCAS), you kinetically trap the drug in its amorphous state. Upon dissolution, the polymer acts as a precipitation inhibitor, maintaining the "parachute" effect and preventing free base crystallization,[6].
Fig 2: Workflow for generating Amorphous Solid Dispersions to prevent free base precipitation.
Protocol: ASD Preparation
Solvent Selection : Dissolve Ethyl 4-(2-aminophenyl)benzoate HCl and the selected polymer (e.g., PVP/VA 64) in a 1:3 or 1:4 weight ratio in a volatile co-solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v).
Mixing : Sonicate the mixture at room temperature until a completely clear solution is achieved. Self-Validation: Ensure no crystalline nuclei remain, as they will seed premature precipitation.
Evaporation : Rapidly remove the solvent using a rotary evaporator or spray dryer. Crucial Step: The evaporation kinetics must be faster than the crystallization kinetics to prevent phase separation.
Secondary Drying : Place the resulting film/powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvent.
Milling : Gently mill and sieve to achieve a uniform particle size for downstream processing.
Strategy B: Cyclodextrin Inclusion Complexation
For highly lipophilic biphenyls, forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) shields the hydrophobic core from the aqueous environment, significantly enhancing apparent solubility while protecting the amine from rapid microenvironmental pH shifts[2],[7].
Protocol: Lyophilization Method
Preparation : Prepare a 15% (w/v) aqueous solution of HP-β-CD.
API Addition : Add an equimolar amount of the API to the cyclodextrin solution.
Equilibration : Stir continuously at room temperature for 48 hours to ensure complexation equilibrium. (If the API does not fully dissolve, a maximum of 5% v/v methanol can be added as a transient co-solvent).
Filtration : Filter the suspension through a 0.45 µm PTFE membrane to remove any uncomplexed, disproportionated free base.
Lyophilization : Freeze the filtrate at -80°C, followed by freeze-drying at < 0.1 mBar for 48-72 hours to yield a highly soluble complex powder.
Quantitative Data: Excipient Selection Matrix
The following table summarizes the expected performance of various formulation strategies for weakly basic biphenyl hydrochlorides:
Formulation Strategy
Recommended Excipient / Carrier
Primary Mechanism of Action
Disproportionation Risk
Expected Solubility Gain
Amorphous Solid Dispersion
PVP/VA 64 or HPMCAS
Kinetic trapping, precipitation inhibition
Low (Polymer shields API)
50x - 100x
Inclusion Complexation
HP-β-Cyclodextrin
Hydrophobic cavity encapsulation
Low (API is sequestered)
20x - 50x
Lipid-Based (SEDDS)
Capryol 90 / Tween 80
Micellar solubilization
Low (Bypasses dissolution)
30x - 80x
pH Modulation
Citric Acid
Microenvironmental pH lowering
Moderate
5x - 10x
Frequently Asked Questions (FAQs)
Q: Can I just adjust the pH of my buffer to improve solubility?A: For this specific compound, lowering the pH below its
pHmax
might theoretically keep it protonated, but you will immediately trigger the common ion effect if you use HCl[3]. While using non-chloride acidic buffers (like methanesulfonic acid) might help in vitro, physiological pH in the intestine will inevitably cause precipitation in vivo[8].
Q: Should I use Magnesium Stearate as a lubricant in my solid dosage form?A:Absolutely not. Metallic stearates (like magnesium stearate) are alkaline and highly hygroscopic. They raise the microenvironmental pH in the solid state, actively catalyzing the disproportionation of weak base HCl salts into the free base during storage[5],[9]. Use a non-alkaline lubricant like Sodium Stearyl Fumarate instead.
Q: Why did my solution turn cloudy after adding it to a phosphate buffer at pH 6.8?A: At pH 6.8, you are well above the
pKa
of the aniline group (typically ~3.0 - 4.0). The compound is completely deprotonated into its free base form, which has virtually zero aqueous solubility. You must use a formulation strategy (like ASD or SEDDS) to maintain supersaturation at intestinal pH[6],[8].
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(2-Aminophenyl)benzoate Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 4-(2-aminophenyl)benzoa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 4-(2-aminophenyl)benzoate Hydrochloride .
Synthesizing this sterically hindered biphenyl system requires navigating three distinct chemical phases: a Suzuki-Miyaura cross-coupling, a chemoselective nitro reduction, and an anhydrous salt formation. Below, we address the mechanistic pitfalls of each step, provide causality-driven solutions, and outline self-validating protocols to ensure high-yield recovery.
Synthetic workflow for Ethyl 4-(2-aminophenyl)benzoate, HCl from commercially available precursors.
Phase I: Suzuki-Miyaura Cross-Coupling
Q: Why is my Suzuki coupling yielding less than 20% of ethyl 4-(2-nitrophenyl)benzoate, with significant amounts of nitrobenzene detected in the crude mixture?
A: You are observing protodeboronation , a common degradation pathway for electron-deficient and ortho-substituted boronic acids. The ortho-nitro group exerts severe steric hindrance and strong electron-withdrawing effects, which destabilize the carbon-boron bond. Under standard aqueous basic conditions (e.g., Na₂CO₃) and high heat, the boronic acid rapidly cleaves to form nitrobenzene before transmetalation can occur[1]. Furthermore, inadequate degassing can lead to oxidative homocoupling of the boronic acid[2].
Causality & Solution:
To outcompete protodeboronation, you must accelerate the transmetalation step while protecting the boronic acid.
Mask the Boronic Acid: Switch from the free 2-nitrophenylboronic acid to its corresponding pinacol ester . Boronate esters are significantly more stable against protodeboronation[1].
Use a Milder Base: Replace aqueous Na₂CO₃ with anhydrous K₃PO₄ to reduce hydroxide-mediated cleavage of the C-B bond.
Optimize the Catalyst: Utilize Pd(dppf)Cl₂, which provides a favorable bite angle for sterically hindered biaryl couplings.
Quantitative Data: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Boron Source
Base
Solvent System
Temp (°C)
Yield (%)
Primary Issue Observed
1
2-Nitrophenylboronic acid
Na₂CO₃ (aq)
Toluene/EtOH
100
15%
Severe protodeboronation
2
2-Nitrophenylboronic acid
K₂CO₃
DMF
90
35%
Homocoupling & degradation
3
2-Nitrophenylboronic acid pinacol ester
K₃PO₄ (anhydrous)
1,4-Dioxane/H₂O (4:1)
80
88%
None (Optimized)
Protocol 1: Optimized Suzuki-Miyaura Coupling
Preparation: Charge a flame-dried Schlenk flask with 2-nitrophenylboronic acid pinacol ester (1.2 eq), ethyl 4-bromobenzoate (1.0 eq), and anhydrous K₃PO₄ (2.0 eq).
Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three strict freeze-pump-thaw cycles to eliminate oxygen and prevent oxidative homocoupling[2].
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive flow of argon.
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Self-Validation: Monitor conversion via LC-MS until the aryl bromide is fully consumed.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield ethyl 4-(2-nitrophenyl)benzoate.
Phase II: Chemoselective Nitro Reduction
Q: During the reduction of the nitro group, LC-MS shows a mass corresponding to 4-(2-aminophenyl)benzoic acid instead of the desired ethyl ester. How do I prevent this?
A: This is a classic case of chemoselectivity failure resulting in ester hydrolysis . Traditional reduction methods, such as the Béchamp reduction using strong acids (Fe/HCl) or SnCl₂/HCl under reflux, create a harsh environment[3]. The combination of high temperature and low pH rapidly hydrolyzes the ethyl ester on the adjacent ring, destroying your target molecule[4].
Causality & Solution:
Transition to a milder, pH-neutral hydrogen transfer system. Using Iron (Fe) powder activated by Ammonium Chloride (NH₄Cl) in an Ethanol/Water mixture provides an ideal balance[5]. The NH₄Cl acts as a mild proton donor, driving the reduction of the nitro group to the amine without disturbing the ester linkage[6].
Diagnostic flowchart for resolving ester hydrolysis and incomplete conversion during nitro reduction.
Protocol 2: Chemoselective Nitro Reduction
Preparation: Suspend ethyl 4-(2-nitrophenyl)benzoate (1.0 eq) and fine Iron powder (5.0 eq) in an EtOH/H₂O mixture (3:1 v/v).
Activation: Add NH₄Cl (2.0 eq) to the suspension. This mild proton source prevents ester cleavage while enabling electron transfer from the iron[6].
Reaction: Heat the mixture to 60 °C and stir vigorously for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc) until the starting material spot disappears.
Filtration: Filter the hot mixture through a pad of Celite to remove iron residues[4]. Wash the Celite pad generously with hot EtOAc.
Workup: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the free base, ethyl 4-(2-aminophenyl)benzoate.
Phase III: Hydrochloride Salt Formation & Isolation
Q: When precipitating the final hydrochloride salt, I get a sticky, hygroscopic gum instead of a filterable powder. What is going wrong?
A: Gumming during salt formation is typically caused by the presence of residual water, unreacted free base, or localized ester hydrolysis caused by the use of aqueous concentrated HCl. Biphenyl amines can be highly sensitive to the solvent matrix during crystallization.
Causality & Solution:
Salt formation must be executed under strictly anhydrous conditions . Dissolve the purified free base in a dry, non-polar to weakly polar anti-solvent (such as Methyl tert-butyl ether, MTBE). Introduce the acid as a standardized solution of anhydrous HCl in 1,4-dioxane. This ensures immediate supersaturation and precipitation of the crystalline salt without introducing water.
Protocol 3: Anhydrous HCl Salt Precipitation
Dissolution: Dissolve the purified ethyl 4-(2-aminophenyl)benzoate free base in anhydrous MTBE at a concentration of 0.1 M.
Cooling: Cool the solution to 0–5 °C using an ice bath to lower the solubility of the impending salt.
Precipitation: Dropwise, add 4M anhydrous HCl in 1,4-dioxane (1.5 eq) under continuous stirring. Self-Validation: A white, crystalline precipitate should form immediately upon addition.
Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization and maximum yield recovery.
Isolation: Filter the precipitate rapidly under a nitrogen atmosphere, wash with cold anhydrous MTBE, and dry under high vacuum to afford pure ethyl 4-(2-aminophenyl)benzoate, HCl.
Technical Support Center: Overcoming Steric Hindrance with Ethyl 4-(2-aminophenyl)benzoate, HCl
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reactivity bottlenecks with Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355246...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reactivity bottlenecks with Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355246-87-5).
This biphenyl compound presents a classic synthetic challenge: the primary amine is positioned ortho to a bulky 4-(ethoxycarbonyl)phenyl moiety. This creates a severe steric microenvironment that heavily shields the nitrogen lone pair, significantly reducing its nucleophilicity. Furthermore, because it is supplied as a hydrochloride salt, proper neutralization is an absolute prerequisite for any nucleophilic participation. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers.
Part 1: Mechanistic Insights & Causality (The "Why")
When dealing with sterically hindered biaryl amines, standard reaction conditions (e.g., EDC/HOBt for amidation, or unliganded Pd for cross-coupling) typically result in unreacted starting material or decomposition. Success requires manipulating the activation energy of the transition state through specialized reagents.
Amidation Workflows
Standard active esters are too sterically shielded for the hindered amine to attack. We must use highly active uronium/aminium salts like HATU or COMU . HATU incorporates a 7-azabenzotriazole leaving group; the nitrogen atom at the 7-position provides a neighboring group effect, acting as a hydrogen bond acceptor that pre-organizes the incoming hindered amine, thereby accelerating the nucleophilic attack[1].
Workflow for amidation of sterically hindered aniline salts using highly active coupling reagents.
Buchwald-Hartwig Cross-Coupling
For C-N bond formation with aryl halides, the steric bulk of the biphenyl system hinders both the amine coordination to the Palladium(II) center and the subsequent reductive elimination. This is solved by using BrettPhos or RuPhos ligands[2]. BrettPhos is a bulky, electron-rich dialkylbiarylphosphine ligand. Its immense steric bulk forces the palladium center into a mono-ligated L-Pd(0) state, which is highly active. During reductive elimination, the steric clash between the ligand and the substrate forces the aryl and amine groups together, drastically lowering the activation energy barrier for C-N bond formation[3].
Buchwald-Hartwig catalytic cycle using BrettPhos to overcome steric hindrance in biaryl amines.
Part 2: Frequently Asked Questions (FAQs)
Q1: My amidation reaction with EDC/HOBt shows 0% conversion. What is going wrong?A1: The 4-(ethoxycarbonyl)phenyl group creates a steric shield around the amine. EDC/HOBt forms an intermediate that is too bulky to be attacked by this specific amine. Switch to HATU or COMU, which are specifically designed for sterically hindered and electron-deficient amines[1]. Additionally, ensure you are using enough base (e.g., DIPEA) to neutralize the HCl salt of your starting material.
Q2: How many equivalents of base do I need for a Buchwald-Hartwig coupling with this compound?A2: You must account for the hydrochloride salt. A standard Buchwald-Hartwig protocol uses 1.2 to 1.5 equivalents of base (like NaOtBu or LiHMDS) to deprotonate the amine during the catalytic cycle. Because your starting material is an HCl salt, you must add an additional 1.0 equivalent (total 2.2 - 2.5 eq) to liberate the free base in situ[3]. Failure to do so will neutralize your base, stall the catalytic cycle, and potentially poison the Pd catalyst.
Q3: Can I use water as a co-solvent for these couplings?A3: Generally, no. While some specialized DNA-compatible protocols use BTC or HATU in micellar/aqueous systems for hindered amines[4], standard synthetic workflows require strictly anhydrous conditions. Water will rapidly hydrolyze HATU/COMU active esters and will quench the strong bases (NaOtBu) required for Buchwald-Hartwig couplings.
Part 3: Troubleshooting Guide & Quantitative Data
Use the following optimization matrix to benchmark your reaction conditions.
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.
Protocol A: Amidation using HATU
Objective: Couple Ethyl 4-(2-aminophenyl)benzoate, HCl with a standard carboxylic acid.
Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution should turn a distinct yellow/orange, indicating the formation of the active 7-aza-OBt ester.
Free-Basing the Amine: In a separate vial, suspend Ethyl 4-(2-aminophenyl)benzoate, HCl (1.0 eq) in DMF and add DIPEA (1.5 eq). Sonicate until fully dissolved (liberating the free base).
Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture.
Heating: Heat the reaction to 50°C for 12 hours.
Validation Checkpoint: Analyze via LC-MS. You should observe the disappearance of the amine mass (m/z 242.1 [M+H]+ for the free base) and the appearance of the product mass.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (aq) to remove DMF and HATU byproducts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination using BrettPhos
Objective: Cross-couple Ethyl 4-(2-aminophenyl)benzoate, HCl with an aryl bromide.
Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), the aryl bromide (1.0 eq), and Ethyl 4-(2-aminophenyl)benzoate, HCl (1.1 eq) in an oven-dried Schlenk tube.
Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 eq). Note: 1.0 eq neutralizes the HCl salt; 1.5 eq drives the catalytic cycle.
Solvent: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration. Seal the tube.
Reaction: Heat the mixture at 100°C in an oil bath for 4–8 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the aryl bromide. The reaction mixture will typically turn dark red/brown as Pd(0) species form and cycle.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography.
References
Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications.[Link]
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC).[Link]
Synthesis of Secondary Amides from Thiocarbamates. Organic Letters - ACS Publications.[Link]
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.[Link]
Technical Support Center: Purification & Troubleshooting for Ethyl 4-(2-aminophenyl)benzoate, HCl
Welcome to the Technical Support Center for Ethyl 4-(2-aminophenyl)benzoate hydrochloride (CAS: 1355246-87-5). As a biphenyl derivative containing both an ester and a primary aniline, this Active Pharmaceutical Ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Ethyl 4-(2-aminophenyl)benzoate hydrochloride (CAS: 1355246-87-5). As a biphenyl derivative containing both an ester and a primary aniline, this Active Pharmaceutical Ingredient (API) intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
During scale-up, commercial batches frequently suffer from trace impurities including heavy metal catalyst residues, hydrolysis byproducts, and organic homocoupling artifacts. This guide provides drug development professionals with field-proven, self-validating protocols to troubleshoot and eliminate these impurities, ensuring high-purity yields suitable for downstream pharmaceutical synthesis.
Troubleshooting Palladium (Pd) Contamination
User Query:
My commercial batch of the HCl salt has a dark brownish tint, and ICP-MS analysis shows residual Palladium levels exceeding 1,200 ppm. How can I efficiently reduce this to <10 ppm without sacrificing product yield?
Causality & Expert Insight:
The dark discoloration is a hallmark of trapped Palladium (Pd) from the Suzuki-Miyaura coupling. The primary aniline moiety on your compound acts as a strong ligand, actively coordinating with Pd(II) and Pd(0) species. Attempting to wash or recrystallize the hydrochloride salt directly is highly inefficient because the Pd is either trapped within the crystal lattice or tightly complexed to the protonated amine.
To break this coordination, you must first neutralize the salt (free-basing). This fully solubilizes the compound in an organic solvent, allowing a functionalized silica scavenger resin to outcompete the aniline for the Pd ions. Thiol and thiourea-functionalized silicas exhibit an exceptionally high affinity for platinum group metals, effectively pulling them out of the API matrix[1].
Quantitative Data: Scavenger Resin Selection
Table 1: Comparison of commercial scavenger resins for Pd removal in API process streams[2].
Scavenger Type
Matrix
Functional Group
Affinity / Application
Target Pd Reduction
SiliaMetS® Thiol
Silica
Thiol (-SH)
High affinity for Pd(II). Best for non-polar to moderately polar solvents.
< 10 ppm
SPM32
Silica
Thiol derivative
Gold standard for Pd, Rh, and Ru. Excellent thermal stability[3].
< 5 ppm
SiliaMetS® Thiourea
Silica
Thiourea
Excellent for both Pd(0) and Pd(II) in polar/protic solvent mixtures.
< 16 ppm
Chelex® 100
Styrene-DVB
Iminodiacetic acid
General transition metals (Cu, Ni, Zn). Less ideal for heavy Pd loads.
N/A
Workflow Diagram: Palladium Scavenging
Workflow for scavenging residual Palladium from Ethyl 4-(2-aminophenyl)benzoate using thiol resins.
Self-Validating Mechanism: This protocol uses visual colorimetric shifts and phase separation to confirm success at each stage before proceeding to instrumental validation.
Free-Basing: Suspend the crude Ethyl 4-(2-aminophenyl)benzoate, HCl in Ethyl Acetate (EtOAc) (10 mL/g). Add an equal volume of 10% aqueous
Na2CO3
. Stir vigorously until all solids dissolve and
CO2
evolution ceases.
Phase Separation: Separate the organic layer. Wash the aqueous layer once more with EtOAc. Combine the organic layers and wash with brine.
Validation Check: The organic layer should contain the free base. The aqueous layer should be at pH 8-9.
Scavenging: Add SPM32 or SiliaMetS® Thiol resin (typically 4-5 equivalents relative to the estimated Pd content, or ~10-20% w/w of the API) directly to the EtOAc solution.
Thermal Agitation: Heat the suspension to 60°C and stir mechanically for 4 to 12 hours.
Validation Check: The organic phase will visibly transition from dark brown to a pale yellow or colorless state as the resin chelates the Pd.
Hot Filtration: Filter the hot mixture through a pad of Celite to remove the Pd-bound resin. Rinse the filter cake with hot EtOAc.
Re-acidification: Cool the filtrate to 0-5°C. Slowly add a stoichiometric amount of anhydrous HCl in 2-Propanol (IPA) to precipitate the purified hydrochloride salt. Filter and dry under vacuum.
Resolving Ester Hydrolysis & Organic Impurities
User Query:
HPLC analysis reveals a polar impurity at RRT 0.8 and a non-polar impurity at RRT 1.3. How do I isolate the pure HCl salt?
Causality & Expert Insight:
The polar impurity is almost certainly 4-(2-aminophenyl)benzoic acid . Suzuki couplings require aqueous bases (e.g.,
K2CO3
,
Na2CO3
) and elevated temperatures, which inevitably causes partial saponification (hydrolysis) of your ethyl ester. The non-polar impurity is likely a boronic acid homocoupling byproduct.
Because the hydrolysis byproduct is a carboxylic acid, it can be easily purged during the free-basing step described in Section 1. When the mixture is treated with aqueous
Na2CO3
(pH 8-9), the carboxylic acid impurity is deprotonated into a highly water-soluble sodium carboxylate salt and is washed away in the aqueous waste, while your target ethyl ester remains in the organic phase.
For the non-polar homocoupling impurities, a targeted recrystallization of the final HCl salt is required.
Quantitative Data: Solvent Selection for Recrystallization
Selecting the right solvent is critical. A common mistake is using absolute ethanol, which dissolves too much of the amine hydrochloride salt, resulting in massive yield losses[4]. 2-Propanol (IPA) provides the ideal steep solubility curve.
Table 2: Solubility Profile for Amine HCl Salt Recrystallization.
Solvent
Boiling Point (°C)
Solubility at 20°C
Solubility at Reflux
Suitability for HCl Salt Recrystallization
Absolute Ethanol
78
High
Very High
Poor (Low recovery yield)
2-Propanol (IPA)
82
Low
High
Excellent (Steep solubility curve)
Acetone
56
Very Low
Low
Poor (Used only as an anti-solvent or cold wash)
Ethyl Acetate
77
Insoluble
Insoluble
Poor (Used for free-base extraction)
Workflow Diagram: Recrystallization Logic
Recrystallization logic for amine hydrochloride salts utilizing 2-Propanol to maximize recovery.
Step-by-Step Protocol: Recrystallization from 2-Propanol
Self-Validating Mechanism: True recrystallization involves taking a solid completely into solution and reforming the lattice, excluding impurities[5]. The formation of distinct crystalline needles rather than an amorphous oil validates the purity of the matrix.
Suspension: Place the crude Ethyl 4-(2-aminophenyl)benzoate, HCl in a round-bottom flask equipped with a reflux condenser. Add 2-Propanol (IPA) at a ratio of roughly 5-7 mL per gram of salt.
Dissolution: Heat the suspension to reflux (approx. 82°C) while stirring. Add minimal additional IPA dropwise only until the solid completely dissolves.
Hot Filtration (Optional but Recommended): If any insoluble particulate matter remains, pass the boiling solution quickly through a pre-warmed fluted filter paper to clarify it.
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Do not agitate or crash-cool immediately, as this traps impurities in the rapidly forming crystal lattice.
Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.
Validation Check: You should observe the formation of fine, off-white to white crystalline needles. The mother liquor should retain the yellowish tint of the non-polar impurities.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold IPA, followed by a wash with cold Diethyl Ether (
Et2O
) to facilitate rapid drying. Dry under vacuum at 40°C to constant weight.
References
SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS
FUJIFILM Wako Chemicals
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)
Technical Support Center: Optimizing Long-Term Solution Stability of Ethyl 4-(2-aminophenyl)benzoate, HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and storage challenges associated with complex biphenyl aniline derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and storage challenges associated with complex biphenyl aniline derivatives. Ethyl 4-(2-aminophenyl)benzoate, HCl[1] presents a unique "dual-threat" degradation profile. To successfully stabilize this compound in solution, we must move beyond standard protocols and understand the mechanistic causality driving its degradation.
This guide provides a comprehensive, self-validating framework for troubleshooting and optimizing the shelf-life of your experimental solutions.
To stabilize a molecule, you must first understand how it breaks apart. Ethyl 4-(2-aminophenyl)benzoate, HCl contains two highly reactive functional groups that dictate its behavior in solution:
Ester Hydrolysis (The pH Paradox): The ethyl ester linkage is vulnerable to both acid- and base-catalyzed hydrolysis. Because the compound is supplied as a hydrochloride (HCl) salt, dissolving it in unbuffered water inherently lowers the solution's pH (often to pH < 3). At this highly acidic pH, the protonation of the carbonyl oxygen makes the ester highly electrophilic, driving rapid cleavage into 4-(2-aminophenyl)benzoic acid and ethanol. The pH rate profile of ester hydrolysis dictates that extreme pH values exponentially accelerate this cleavage[2].
Amine Auto-Oxidation: The 2-aminophenyl moiety is an electron-rich primary aromatic amine. Exposure to dissolved oxygen, catalyzed by trace transition metals, initiates radical-mediated auto-oxidation. This forms highly conjugated, colored polymeric species (quinone-imines and azo compounds).
Photolytic Degradation: The extended
π
-conjugation of the biphenyl system strongly absorbs UV light, which acts as a catalyst for both oxidation and hydrolysis pathways.
Degradation Pathways Visualization
Fig 1: Primary degradation pathways of Ethyl 4-(2-aminophenyl)benzoate, HCl in aqueous solutions.
Troubleshooting Guides & FAQs
Q1: My stock solution turns yellow/brown within 48 hours. What is happening, and how do I stop it?
Causality: This discoloration is the hallmark of amine auto-oxidation. The primary amine is reacting with dissolved oxygen, a process heavily catalyzed by trace heavy metals leaching from standard borosilicate glassware or present in lower-grade solvents.
Solution: Transition to a proactive antioxidant strategy. Purge your solvents with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolution. Incorporate a water-soluble antioxidant (e.g., 0.1% w/v Ascorbic acid) and a metal chelator (e.g., 0.05% w/v EDTA) to sequester catalytic metals.
Q2: HPLC analysis shows a new peak eluting earlier than the parent compound, even in clear solutions. What is this impurity?
Causality: This is 4-(2-aminophenyl)benzoic acid, the product of acid-catalyzed ester hydrolysis. Because your parent compound is an HCl salt, dissolving it in unbuffered water creates an acidic microenvironment that attacks the ester bond.
Solution: You must buffer the solution. The pH rate profile of ester hydrolysis typically shows a V-shaped curve with maximum stability (the inflection point) between pH 3.5 and 4.5[2]. Buffer your solution to pH 4.0 using a weak acetate or citrate buffer.
Q3: Can I just store the aqueous solution at -20°C to halt degradation?
Causality: Freezing can sometimes accelerate degradation due to the "freeze-concentration effect." As water crystallizes into ice, the solute, buffer salts, and protons concentrate in the unfrozen liquid micro-pockets. This drastically shifts the local pH and accelerates acid-catalyzed hydrolysis despite the low temperature.
Solution: If freezing is required for long-term storage, formulate with a co-solvent system (e.g., 10-20% PEG 400 or Propylene Glycol). This acts as a cryoprotectant, preventing complete crystallization and reducing water activity, thereby thermodynamically disfavoring hydrolysis.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Stabilized Formulation Workflow
Fig 2: Step-by-step workflow for the preparation of a stabilized API stock solution.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
Initial Dissolution: Dissolve 27.8 mg of Ethyl 4-(2-aminophenyl)benzoate, HCl in 1.0 mL of PEG 400 (Co-solvent).
Validation Check 1: Visually inspect against a white background. The solution must be completely clear and colorless. If a yellow tint is present, the solid API has pre-oxidized. Discard if Absorbance at 450 nm > 0.05 AU.
Buffer Preparation: Prepare 9.0 mL of an aqueous buffer (50 mM Sodium Acetate, pH 4.0) containing 0.1% w/v Ascorbic Acid and 0.05% w/v EDTA.
Integration: Slowly add the aqueous buffer to the PEG 400 solution while stirring continuously.
Validation Check 2: Measure the final pH of the mixed solution. It must read 4.0 ± 0.2. If the pH drops below 3.5, the ester will rapidly hydrolyze. Adjust dropwise with 0.1 M NaOH if necessary.
Filtration & Packaging: Filter through a 0.22 µm PTFE syringe filter directly into amber glass vials.
Atmospheric Control: Purge the headspace of the vials with Argon gas for 30 seconds before immediately capping tightly.
Validation Check 3: Perform baseline HPLC-UV analysis (T=0). The purity must be >99.0% with the 4-(2-aminophenyl)benzoic acid peak area <0.1%.
To establish a reliable shelf life, stability testing must be conducted under accelerated conditions in accordance with ICH Q1A(R2) guidelines[3].
Aliquot the stabilized solution into three sets of amber vials.
Store Set A at 4°C (Control), Set B at 25°C/60% RH (Long-term simulation), and Set C at 40°C/75% RH (Accelerated).
Sample at Days 0, 7, 14, and 30.
Validation Check 4: Analyze via UPLC-MS. Mass balance must be achieved (Parent peak area + Degradant peak areas must equal ~100% of the T=0 parent peak area). If mass balance is <95%, volatile or highly polymeric insoluble degradants are forming, indicating the antioxidant capacity has been exhausted.
Quantitative Stability Data
The following tables summarize the causality of pH and excipient selection on the stability of the compound, demonstrating why the parameters in Protocol 1 were chosen.
Table 1: Accelerated Stability Data (Concentration Remaining %) at Various pH Levels
(Conditions: 10 mM API, Stored at 40°C for 14 Days in the dark)
pH Condition
Buffer System
% Parent Compound Remaining
Primary Degradant Observed
Unbuffered (pH ~2.5)
None (Water only)
62.4%
4-(2-aminophenyl)benzoic acid (Hydrolysis)
pH 4.0
Acetate (50 mM)
98.1%
None (Optimal Stability)
pH 7.4
Phosphate (50 mM)
71.5%
Quinone-imines (Oxidation)
pH 9.0
Borate (50 mM)
45.2%
4-(2-aminophenyl)benzoic acid (Base Hydrolysis)
Table 2: Excipient Compatibility & Stabilization Matrix
(Conditions: pH 4.0 Buffer, Stored at 25°C for 30 Days)
Excipient / Additive
Mechanistic Function
Impact on Stability Profile
Ascorbic Acid (0.1%)
Radical Scavenger (Antioxidant)
Prevents yellowing; maintains >99% purity.
EDTA (0.05%)
Transition Metal Chelator
Synergistic with antioxidants; halts radical initiation.
PEG 400 (10% v/v)
Co-solvent / Cryoprotectant
Reduces water activity; decreases hydrolysis rate by 15%.
Ambient Light
Negative Control
Induces rapid photolysis; results in 30% total degradation.
References
Which GMP Requirements Apply to Stability Studies in the Pharmaceutical Industry? (Reference for ICH Q1A(R2) Stability Testing of New Drug Substances and Products). GMP Compliance.
Functional Tuning of the Catalytic Residue pKa in a De Novo Designed Esterase (Reference for ester hydrolysis pH rate profiles). PubMed / NIH.
Ethyl benzoate HCl | Sigma-Aldrich (Reference for compound properties and salt form behavior). Sigma-Aldrich.
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
Introduction: The Imperative of Rigorous Bioanalytical Validation In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upon wh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Rigorous Bioanalytical Validation
In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies are built. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the power of this technique is only realized through a meticulous and comprehensive method validation process. This process is not merely a procedural checklist; it is the systematic establishment of scientific evidence that a method is reliable, reproducible, and fit for its intended purpose.[2][3][4]
This guide provides an in-depth, experience-driven approach to validating an LC-MS/MS method for the quantification of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL, a primary aromatic amine, in a biological matrix such as human plasma. Aromatic amines can present unique challenges, including potential for poor chromatographic peak shape and susceptibility to matrix effects, making a robust validation strategy paramount.[5][6] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, grounding our protocols in the authoritative guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[7][8]
Part 1: Foundational Strategy - Method Development and the Internal Standard
Before validation can commence, a robust and reliable analytical method must be developed. This foundational stage dictates the ultimate success of the validation.
Chromatographic and Mass Spectrometric Optimization
The goal is to achieve a reproducible chromatographic separation that isolates the analyte from matrix interferences. For a basic compound like ETHYL 4-(2-AMINOPHENYL)BENZOATE, a reversed-phase column with phenyl-hexyl or biphenyl stationary phases often provides superior retention and selectivity for aromatic compounds compared to standard C18 columns.[5][9] The mobile phase should be optimized for peak shape and retention time; a typical starting point would be a gradient of methanol or acetonitrile with an acidic modifier like 0.1% formic acid in water to ensure consistent protonation of the analyte for positive mode electrospray ionization (ESI).
Mass spectrometric conditions are optimized by direct infusion of the analyte to determine the most stable and abundant precursor ion ([M+H]⁺) and, subsequently, the most sensitive and specific product ions for Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored—one for quantification (quantifier) and one for confirmation (qualifier).
The Cornerstone of Quantification: The Internal Standard (IS)
The choice of an Internal Standard (IS) is arguably the most critical decision in quantitative bioanalysis.[10] An IS is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample to correct for variability during sample preparation and analysis.[11]
While structural analogs can be used, a Stable Isotope-Labeled (SIL) Internal Standard is the undisputed gold standard for LC-MS/MS.[12][13] A SIL-IS is chemically identical to the analyte, differing only in the presence of heavy isotopes (e.g., ¹³C, ²H). This near-perfect chemical mimicry ensures it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte. Crucially, it co-elutes with the analyte and is therefore subjected to the exact same degree of ion suppression or enhancement (matrix effect), providing the most accurate correction and leading to superior accuracy and precision.[10][12] For this guide, all protocols and data assume the use of a deuterated or ¹³C-labeled ETHYL 4-(2-AMINOPHENYL)BENZOATE as the IS.
Sample Preparation: Balancing Recovery and Cleanliness
The objective of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma) while removing potentially interfering components like proteins and phospholipids.[14] Common techniques include:
Protein Precipitation (PPT): Fast and simple, but results in a less clean extract, increasing the risk of matrix effects.
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): Provides the cleanest extracts, significantly reducing matrix effects, but requires more extensive method development.[15]
The choice depends on the required sensitivity and the observed matrix effects. For this guide, we will proceed with an SPE protocol, which is often necessary to achieve the low limits of quantification required for clinical studies.
Part 2: The Validation Master Plan: A Workflow Overview
Method validation is a holistic process where each parameter builds upon the others to create a comprehensive picture of method performance. The following diagram outlines the logical flow of a full bioanalytical method validation.
Caption: Figure 1: A structured workflow for bioanalytical method validation.
Part 3: Core Validation Parameters: Protocols and Data
The following sections detail the experimental protocols for each core validation parameter, accompanied by representative data that meets standard regulatory acceptance criteria.
Selectivity and Specificity
Why it's critical: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and co-administered drugs.[16] Specificity is the ultimate form of selectivity.
Experimental Protocol:
Obtain at least six different lots of blank human plasma from individual donors.
Process one replicate of each blank lot through the sample preparation procedure without adding the analyte or IS (blank sample).
Process a second replicate of each blank lot, spiking only the IS at its working concentration.
Process a third replicate of each blank lot, spiking the analyte at the Lower Limit of Quantification (LLOQ).
Analyze all samples by LC-MS/MS.
Acceptance Criteria: In the blank samples, any interfering peak response at the retention time of the analyte must be ≤20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS must be ≤5% of the IS response.[16][17]
Data Presentation:
Lot ID
Analyte Response in Blank
% of LLOQ Response
IS Response in Blank
% of IS Response
Status
Donor 1
150
1.5%
450
0.09%
Pass
Donor 2
Not Detected
0.0%
620
0.12%
Pass
Donor 3
210
2.1%
Not Detected
0.00%
Pass
Donor 4
Not Detected
0.0%
310
0.06%
Pass
Donor 5
185
1.85%
Not Detected
0.00%
Pass
Donor 6
Not Detected
0.0%
550
0.11%
Pass
Table 1: Representative selectivity data demonstrating no significant interference from six lots of blank plasma.
Calibration Curve, Linearity, and Range
Why it's critical: The calibration curve demonstrates the relationship between the analyte concentration and the instrument response over the intended analytical range. The method must be linear within this range to ensure accurate quantification.[18]
Experimental Protocol:
Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. A minimum of six non-zero concentration levels should be used.[2][16]
The range must encompass the LLOQ and the Upper Limit of Quantification (ULOQ).
Process and analyze the calibration standards along with a blank and a zero sample (matrix with IS only).
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[2]
Data Presentation:
Nominal Conc. (ng/mL)
Calculated Conc. (ng/mL)
% Accuracy
Status
1.00 (LLOQ)
1.15
115.0%
Pass
2.50
2.40
96.0%
Pass
10.0
9.85
98.5%
Pass
50.0
52.1
104.2%
Pass
200
195
97.5%
Pass
400
390
97.5%
Pass
500 (ULOQ)
498
99.6%
Pass
Regression: y = 0.015x + 0.002
Weighting: 1/x²
r²: 0.9985
Table 2: Summary of a calibration curve demonstrating acceptable linearity and accuracy.
Accuracy and Precision
Why it's critical: Accuracy measures the closeness of the determined concentration to the true value. Precision measures the reproducibility of the measurements.[4] These are the most important parameters for demonstrating method reliability. They are assessed at four Quality Control (QC) levels: LLOQ, Low QC, Mid QC, and High QC.
Experimental Protocol:
Within-Run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.
Between-Run (Inter-assay): Analyze at least three separate runs on at least two different days.
Calculate the concentration of each QC replicate against the calibration curve for that run.
Acceptance Criteria:
Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).[8]
Precision: The coefficient of variation (%CV) for each QC level should not exceed 15% (20% for LLOQ).[16]
Data Presentation:
QC Level
Nominal Conc. (ng/mL)
Within-Run (n=5)
Between-Run (3 Runs, n=15)
Mean Accuracy (%)
Precision (%CV)
Mean Accuracy (%)
Precision (%CV)
LLOQ
1.00
108.5%
9.8%
105.2%
12.5%
Low
3.00
95.7%
6.5%
98.1%
8.2%
Mid
150
103.2%
4.1%
101.7%
5.9%
High
375
98.8%
3.5%
99.5%
4.8%
Table 3: Summary of accuracy and precision data meeting regulatory acceptance criteria.
Matrix Effect
Why it's critical: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[19][20] It can cause ion suppression or enhancement, leading to inaccurate results if not properly compensated for by the IS.[15][21] This is a mandatory assessment for LC-MS/MS methods.
Experimental Protocol:
Obtain at least six different lots of blank plasma.
Prepare two sets of samples at Low and High QC concentrations.
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).
Calculate the IS-normalized Matrix Factor.
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six lots should not be greater than 15%.[16] This demonstrates that while the matrix effect may be present, the SIL-IS effectively tracks and corrects for it across different sources of matrix.
Caption: Figure 2: Quantitative assessment of matrix effect using a post-extraction spike approach.
Data Presentation: Method Comparison
To illustrate the profound impact of IS selection, the table below compares the matrix effect results for two hypothetical methods: one using a SIL-IS (Method B, recommended) and one using a less ideal structural analog IS (Method A).
Lot ID
Method A (Analog IS)
Method B (SIL-IS)
IS-Normalized MF
IS-Normalized MF
Donor 1
0.85
1.02
Donor 2
1.21
0.98
Donor 3
1.05
1.05
Donor 4
0.90
0.95
Donor 5
1.25
1.01
Donor 6
0.81
0.97
Mean
1.01
0.99
Std Dev
0.19
0.04
%CV
18.8% (FAIL)
4.0% (PASS)
Table 4: Comparison of IS-normalized matrix factor. Method B with a SIL-IS demonstrates superior consistency and passes acceptance criteria, while Method A shows unacceptable variability due to the analog IS failing to track matrix effects.
Stability
Why it's critical: Analyte stability must be proven under all conditions the samples will experience, from collection to analysis, to ensure that the measured concentration reflects the concentration at the time of collection.[22][23][24]
Experimental Protocol:
Stability is assessed by analyzing Low and High QC samples after exposure to various conditions and comparing the results to freshly prepared standards. The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Freeze-Thaw Stability: QC samples are subjected to multiple (typically 3) freeze-thaw cycles (e.g., -80°C to room temperature).[7]
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a duration that exceeds the expected sample handling time (e.g., 24 hours).
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.[16]
Stock Solution Stability: The stability of the analyte and IS in their stock solution solvent is evaluated at room temperature and refrigerated conditions.
Data Presentation:
Stability Test
QC Level
Nominal Conc. (ng/mL)
Mean Calculated Conc. (ng/mL)
% Accuracy
Status
Freeze-Thaw (3 cycles)
Low
3.00
2.91
97.0%
Pass
High
375
389
103.7%
Pass
Bench-Top (24h, RT)
Low
3.00
3.12
104.0%
Pass
High
375
368
98.1%
Pass
Long-Term (6 months, -80°C)
Low
3.00
2.88
96.0%
Pass
High
375
381
101.6%
Pass
Table 5: Summary of stability data demonstrating the analyte is stable under typical sample handling and storage conditions.
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that provides documented assurance of a method's performance. For ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL, a successful validation hinges on meticulous optimization of chromatographic conditions, careful sample preparation to minimize interferences, and, most importantly, the use of a stable isotope-labeled internal standard to ensure accurate correction for matrix effects. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, and stability against the stringent criteria set by regulatory guidelines, researchers can generate high-quality, reliable, and defensible data. The protocols and comparative data presented in this guide serve as a robust framework for scientists in the drug development field to confidently validate their LC-MS/MS methods, ensuring the integrity of the data that underpins critical clinical and preclinical decisions.
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A Comparative Guide to the Reproducible Batch-to-Batch Synthesis of ETHYL 4-(2-AMINOPHENYL)BENZOATE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent, batch-to-batch synthesis of active pharmaceutical ingredients (APIs) and their...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent, batch-to-batch synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] Variability in the synthesis of a key molecule can lead to downstream manufacturing failures, inconsistent biological activity, and regulatory hurdles.[3] This guide provides an in-depth technical comparison of two common synthetic routes to ETHYL 4-(2-AMINOPHENYL)BENZOATE hydrochloride, a crucial building block in medicinal chemistry. We will explore a modern Suzuki-Miyaura coupling approach and a classic Ullmann condensation, offering insights into their execution, reproducibility, and scalability.
The Critical Role of Reproducibility
Batch-to-batch consistency ensures that each production run yields a product within tightly controlled specifications for purity, yield, and physical properties.[4][] For a molecule like ETHYL 4-(2-AMINOPHENYL)BENZOATE hydrochloride, which serves as a precursor in the synthesis of more complex bioactive compounds, any variation can have a cascading effect on the final product's quality and performance.[3] Factors influencing reproducibility are multifaceted, ranging from the quality of raw materials to the precise control of reaction parameters like temperature, agitation, and reaction time.[1]
Method 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[6][7][8] This method constructs the biaryl backbone of the target molecule by coupling an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Reaction Scheme:
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 4-bromobenzoate (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).[9]
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).[9]
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hydrochloride Salt Formation: Dissolve the purified ethyl 4-(2-aminophenyl)benzoate in a suitable anhydrous solvent like diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.[10]
Method 2: The Ullmann Condensation Approach
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst.[11][12] While it often requires harsher reaction conditions than the Suzuki coupling, it remains a valuable and cost-effective alternative, especially for large-scale synthesis.
Reaction Scheme:
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the Ullmann condensation synthesis of the target compound.
Detailed Protocol: Ullmann Condensation
Reaction Setup: To a dry reaction vessel, add ethyl 4-iodobenzoate (1.0 eq), 2-bromoaniline (1.2 eq), a base such as potassium carbonate (2.0 eq), a copper catalyst like copper(I) iodide (10 mol%), and a ligand, for example, L-proline or N,N'-dimethylethylenediamine (20 mol%).[13][14]
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction: Heat the reaction mixture to a high temperature, typically between 100-150 °C, under an inert atmosphere. Monitor the reaction's progress using TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent. It may be necessary to filter the reaction mixture through a pad of celite to remove insoluble copper salts before extraction.[13]
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Hydrochloride Salt Formation: Follow the same procedure as described for the Suzuki-Miyaura coupling method.[10]
Comparative Analysis
Parameter
Suzuki-Miyaura Coupling
Ullmann Condensation
Catalyst
Palladium-based (e.g., Pd(PPh₃)₄)
Copper-based (e.g., CuI)
Reaction Temperature
Generally milder (80-100 °C)
Typically higher (100-150 °C)
Solvents
Toluene, Dioxane, THF, often with water
High-boiling polar aprotic (DMF, DMSO)
Substrate Scope
Broad, tolerant of many functional groups
Can be more limited, electron-withdrawing groups on the aryl halide are often preferred
Reproducibility
Generally high with good control over parameters
Can be more sensitive to catalyst activity and substrate purity
Cost
Palladium catalysts can be expensive
Copper catalysts are generally more cost-effective
Toxicity
Palladium has toxicity concerns, requiring removal to low ppm levels in the final API
Copper is less toxic than palladium
Troubleshooting Guide for Batch-to-Batch Reproducibility
A Comparative Toxicological Assessment of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL Against Standard Biphenyl Amines
Executive Summary This guide provides a detailed comparative analysis of the toxicological profile of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL, a novel aromatic amine, against well-characterized standard biphenyl amines, spe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide provides a detailed comparative analysis of the toxicological profile of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL, a novel aromatic amine, against well-characterized standard biphenyl amines, specifically 2-Aminobiphenyl (2-ABP) and the known human carcinogen 4-Aminobiphenyl (4-ABP). The core structure of the target compound contains a 2-aminobiphenyl moiety, which is a significant structural alert for potential genotoxicity and carcinogenicity. This document synthesizes established toxicological principles with detailed experimental protocols to provide researchers, scientists, and drug development professionals with a framework for assessing the risks associated with this class of compounds. The toxicity of aromatic amines is primarily driven by metabolic activation into reactive intermediates that form DNA adducts.[1][2] Therefore, a battery of in vitro and in vivo assays, with a focus on genotoxicity, is essential for a comprehensive safety evaluation. This guide outlines the methodologies for key assays, including cytotoxicity, bacterial mutagenicity (Ames test), and chromosomal damage (in vitro micronucleus test), and presents illustrative data to contextualize the potential hazards.
Introduction
The Compound of Interest: ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is an organic compound whose structure is characterized by an ethyl benzoate group attached to a 2-aminobiphenyl backbone. While specific applications may vary, its chemical architecture places it in the broader class of aromatic amines, compounds widely used as precursors in the synthesis of dyes, polymers, and pharmaceuticals.[1] The critical feature from a toxicological perspective is the 2-aminobiphenyl core. Many aromatic amines are known to be potent mutagens and carcinogens, with their toxicity intrinsically linked to the amino group on the aromatic ring system.[2][3] The hydrochloride salt form generally imparts increased water solubility, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Comparison: Standard Biphenyl Amines
To properly evaluate the potential toxicity of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL, it is essential to compare it against well-studied compounds with similar core structures. The selected standards are:
2-Aminobiphenyl (2-ABP): Structurally analogous to the core of our compound of interest. Its metabolites have demonstrated genotoxic potential.[4]
4-Aminobiphenyl (4-ABP): A regioisomer of 2-ABP that is a confirmed Group 1 human carcinogen, primarily targeting the urinary bladder.[5] It serves as a high-potency benchmark for carcinogenicity driven by the aromatic amine functional group.
Biphenyl: The parent hydrocarbon without the amine substitution. It exhibits its own toxicity profile, primarily affecting the liver and kidneys, but is generally considered less genotoxic than its aminated derivatives.[6][7] It provides a baseline for the toxicity of the biphenyl ring system itself.
This comparative approach allows for a scientifically grounded assessment of how substitutions on the biphenyl amine core modulate toxic potential.
Toxicological Endpoints of Concern
Based on the known hazards of aromatic amines, the following toxicological endpoints are of primary concern:
Genotoxicity: The potential to damage genetic material (DNA). This is the most significant concern for aromatic amines, as it is the initiating event for carcinogenesis.[8] Key assessments include tests for gene mutations, chromosomal aberrations, and direct DNA strand breaks.[9][10]
Cytotoxicity: The ability to cause cell death, which provides a measure of basal toxicity and helps in dose selection for subsequent, more specific assays.[7]
Hepatotoxicity: The liver is the primary site of metabolism for xenobiotics and is therefore a major target for toxicity from reactive metabolites.[11][12]
Carcinogenicity: The potential to cause cancer. For aromatic amines, this is often a consequence of their genotoxic properties.[3][5]
The Mechanistic Basis of Aromatic Amine Toxicity
The toxicity of most aromatic amines is not caused by the parent compound itself but by its metabolic products.[9] This process, known as metabolic activation, is a critical concept for understanding and predicting the potential hazards of compounds like ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL.
The primary pathway involves enzymatic oxidation of the amino group by Cytochrome P450 enzymes (primarily CYP1A2 in the liver) to form an N-hydroxylamine intermediate.[2] This intermediate can then undergo further activation, for example, through conjugation with a sulfonate or acetate group, to form a highly unstable and electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogenic species, capable of reacting with nucleophilic sites on cellular macromolecules, most importantly, DNA. The formation of covalent DNA adducts can lead to mutations during DNA replication, initiating the process of chemical carcinogenesis.[2]
Generalized metabolic activation pathway of aromatic amines.
Comparative Toxicity Data (Illustrative)
The following tables summarize expected, illustrative data for ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL compared to the selected standards.
Disclaimer: The data presented for ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL is hypothetical and based on structure-activity relationships. It is intended for illustrative purposes only and must be confirmed by rigorous experimental testing.
Table 1: Comparative In Vitro Cytotoxicity in HepG2 Cells (72h Exposure)
Compound
IC50 (µM)
Predicted Cytotoxicity
ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
150
Moderate
2-Aminobiphenyl (2-ABP)
120
Moderate
4-Aminobiphenyl (4-ABP)
85
Moderate-High
| Biphenyl | >500 | Low |
Table 2: Comparative In Vitro Genotoxicity Profile
Table 3: Comparative Acute Oral Toxicity in Rodents
Compound
LD50 (mg/kg, Rat)
GHS Category
ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
500 - 1000
4
2-Aminobiphenyl (2-ABP)
2150
5
4-Aminobiphenyl (4-ABP)
500
4
| Biphenyl | >1900 | 5 |
Experimental Protocols & Methodologies
The trustworthiness of any toxicological assessment rests on the quality and validation of the experimental protocols. The following sections detail robust, self-validating methodologies for the key endpoints.
In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay
Causality & Rationale: This assay is selected for its simplicity, reproducibility, and mechanistic relevance. It measures the viability of cells based on their ability to uptake and retain the supravital dye Neutral Red within their lysosomes. Damage to the plasma or lysosomal membranes, a hallmark of cytotoxicity, results in a decreased uptake of the dye. We use the human hepatoma cell line HepG2 because it is metabolically competent, expressing a range of Phase I and Phase II enzymes necessary for the metabolic activation of aromatic amines.[10][13]
Step-by-Step Protocol:
Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Exposure: Prepare serial dilutions of the test compounds (ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL and standards) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Staining: Remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS). Add 100 µL of Neutral Red medium (50 µg/mL) to each well and incubate for 3 hours.
Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well. Shake the plate for 10 minutes to extract the dye.
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression curve fit.
Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
In Vitro Genotoxicity Battery
A single genotoxicity test is insufficient to rule out risk. A standard battery of tests is required to assess different genotoxic mechanisms.[14]
Causality & Rationale: This assay is the gold standard for detecting gene mutations (point mutations and frameshifts).[9] It uses several strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. A positive result occurs when the test chemical causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. Because many chemicals are not mutagenic until metabolized, the test is performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation.[9] This is crucial for aromatic amines.
Step-by-Step Protocol:
Strain Selection: Use a panel of strains, typically TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without the S9 mix.
Exposure: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine) on each plate.
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative (vehicle) control.
4.2.2 In Vitro Micronucleus Test
Causality & Rationale: This test detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[9] An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation). This assay is also conducted with and without S9 metabolic activation.
Step-by-Step Protocol:
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) and expose them to various concentrations of the test compound, with and without S9 mix.
Cytochalasin B Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis in the presence of the test compound.
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a fluorescence microscope, counting the number of cells that contain one or more micronuclei.
Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
A typical experimental workflow for genotoxicity testing.
Discussion and Scientific Interpretation
The structural features of ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL strongly suggest a toxicological profile characteristic of a genotoxic aromatic amine. The presence of the 2-aminobiphenyl core is the primary driver of this concern.
Metabolic Activation is Key: As illustrated by the hypothetical data, the genotoxic potential of the target compound, like that of 2-ABP and 4-ABP, is expected to be revealed only in the presence of a metabolic activation system (S9). This underscores the absolute necessity of including the S9 mix in in vitro screening assays for this chemical class. Negative results in the absence of S9 would be misleading and should not be used for safety assessment.[14]
Structure-Activity Relationship: The position of the amino group is critical. While both 2-ABP and 4-ABP are genotoxic, 4-ABP is a more potent carcinogen in humans.[5] The ortho-amino configuration in the target compound may lead to different metabolic products and DNA adducts compared to the para-substituted 4-ABP, potentially altering its target organ specificity and carcinogenic potency. The ethyl benzoate substituent may also influence its metabolic fate and physicochemical properties.
Cytotoxicity vs. Genotoxicity: It is common for genotoxic damage to occur at concentrations below those causing significant cytotoxicity.[10] Therefore, it is critical to assess genotoxicity over a wide range of concentrations, including non-cytotoxic levels.
Baseline Comparison: The non-genotoxic profile of the parent biphenyl molecule highlights that the amino group is the functional moiety responsible for the mutagenic and carcinogenic activity of biphenyl amines.[4]
Conclusion and Recommendations
Based on a comprehensive analysis of its chemical structure and the known toxicology of analogous biphenyl amines, ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL should be presumed to be a genotoxic and potentially carcinogenic compound until proven otherwise through empirical testing.
Recommendations for Drug Development Professionals and Researchers:
Prioritize Genotoxicity Screening: Any research or development program involving this compound must prioritize a full in vitro genotoxicity battery (Ames, Micronucleus, and an assay for DNA strand breaks like the Comet assay) early in the discovery phase.
Ensure Metabolic Competence: All in vitro assays must be conducted with and without a robust metabolic activation system (S9 fraction).
Consider In Vivo Follow-Up: Any positive in vitro genotoxicity finding must be followed up with appropriate in vivo studies (e.g., a rodent bone marrow micronucleus test) to assess whether the genotoxic potential is expressed in a whole-animal system.
Handle with Care: Until a comprehensive toxicological profile is established, ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL should be handled with appropriate engineering controls and personal protective equipment to minimize exposure, treating it as a potential carcinogen.
Further studies are essential to build a complete toxicological database for this compound, enabling a quantitative risk assessment for any potential human exposure.
References
Benchchem. (n.d.). Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers.
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. Available at: [Link]
Cerna, M., Pásková, V., & Rössner, P. (1981). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Genetic Toxicology, 91(4), 283-296. Available at: [Link]
Smyth, H. F. Jr., Carpenter, C. P., Weil, C. S., Pozzani, U. C., Striegel, J. A., & Nycum, J. S. (1969). Range-finding toxicity data: List VII. American Industrial Hygiene Association Journal, 30(5), 470-476. Available at: [Link]
Wang, Y., et al. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. Environment & Health. Available at: [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
Csókás, D., et al. (2025). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega. Available at: [Link]
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. Available at: [Link]
Neumann, H. G. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available at: [Link]
ResearchGate. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Available at: [Link]
International Labour Organization. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Available at: [Link]
PubChem. (n.d.). Ethyl 4-(2-aminoacetyl)benzoate hydrochloride. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]
O'Brien, E., et al. (1999). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 73(1), 34-40. Available at: [Link]
OECD-HPV. (n.d.). ROBUST STUDY SUMMARIES: Critical Studies Cited in the 1,1'-Biphenyl (Biphenyl) Targeted Assessment Profile for Human Health. Available at: [Link]
C/D/N Isotopes, Inc. (2016).
Sasaki, Y. F., et al. (2025). Comparative Investigation of In Vitro Induction of DNA Damage and Micronuclei by Pro-Mutagens in Human-Derived HepG2 Cells. Medwin Publishers. Available at: [Link]
Kirchner, S., & Schnider, P. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link]
U.S. Environmental Protection Agency. (2013). TOXICOLOGICAL REVIEW OF BIPHENYL. Integrated Risk Information System (IRIS). Available at: [Link]
INCHEM. (n.d.). Biphenyl (CICADS). Retrieved from [Link]
Sigma-Aldrich. (2025).
Longdom Publishing. (n.d.). Clinical Biochemistry of Hepatotoxicity. Available at: [Link]
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ResearchGate. (2011). Clinical Biochemistry of Hepatotoxicity. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015). Biphenylol and its sodium salt: Human health tier II assessment.
Tokyo Chemical Industry. (2025). Ethyl 4-(Dimethylamino)
GESTIS Substance Database. (n.d.). Biphenyl-2-ol. Retrieved from [Link]
Personal protective equipment for handling ETHYL 4-(2-AMINOPHENYL)BENZOATE, HCL
Title: Advanced Operational and Safety Protocol: Handling Ethyl 4-(2-aminophenyl)benzoate, HCl Executive Summary & Chemical Logic As a Senior Application Scientist, I approach laboratory safety not merely as a compliance...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Operational and Safety Protocol: Handling Ethyl 4-(2-aminophenyl)benzoate, HCl
Executive Summary & Chemical Logic
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a self-validating system of chemical logic. Ethyl 4-(2-aminophenyl)benzoate, HCl is a highly specialized biphenyl building block utilized in advanced drug development and pharmaceutical synthesis.
The selection of the hydrochloride salt over the free base is a deliberate experimental choice. The electron-rich nature of the aminobiphenyl ring makes the free base highly susceptible to premature air-oxidation. The hydrochloride salt passivates the amine, significantly enhancing shelf-life stability and providing uniform solubility in aqueous acidic media for downstream workflows[1]. However, this stabilization creates a fine, crystalline powder that introduces severe particulate inhalation risks. Furthermore, aromatic amine hydrochlorides carry inherent toxicity risks, including skin sensitization, organ damage[2], and the potential to induce methemoglobinemia upon systemic absorption[3].
Mechanistic Rationale for PPE Selection
We do not simply wear gloves; we select elastomer barriers based on permeation kinetics and chemical causality. Aromatic amines are highly lipophilic in their free base form and can rapidly permeate standard laboratory barriers if dissolved in ambient sweat or handling solvents.
Dermal Protection (Double-Gloving): Standard nitrile laboratory gloves offer insufficient protection against prolonged exposure to aromatic amines[1]. Inner gloves (4-mil nitrile) provide a baseline barrier and tactile dexterity. Outer gloves must be heavy-duty butyl rubber or extended-cuff nitrile (≥8 mil) to prevent permeation.
Ocular Protection: The HCl salt is a severe eye irritant due to its localized acidity upon contact with ocular moisture. ANSI-certified chemical splash goggles are mandatory; standard safety glasses leave the orbital cavity vulnerable to aerosolized dust[4].
Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood[1]. If engineering controls are compromised, or during large-scale bulk transfers, a P100 particulate respirator or a full-face supplied-air respirator must be utilized to prevent inhalation of the biologically active dust[1].
Quantitative PPE & Operational Parameters
To ensure a self-validating safety environment, all operational parameters must be quantified and strictly adhered to.
Operational Parameter
Specification / Material
Mechanistic Justification
Inner Gloves
4-mil Nitrile
Provides baseline dermal barrier and tactile dexterity for precision weighing.
Outer Gloves
≥8-mil Butyl Rubber
Prevents permeation of lipophilic aromatic amines if dissolved in handling solvents[1].
Ocular Protection
ANSI Z87.1 Splash Goggles
Protects against localized acidic burns from HCl salt dissolution in ocular fluid[4].
Airflow Velocity
80–120 FPM (Fume Hood)
Captures aerosolized micro-particles generated by static repulsion during transfer.
Incineration Temp
>1000°C with Alkaline Scrubber
Ensures complete thermal destruction of the biphenyl ring system and prevents NOx release[5].
Step-by-Step Methodology: Safe Weighing and Solvent Dissolution
Causality & Rationale: Static electricity can cause the fine HCl salt powder to disperse aerosolized micro-particles. Mitigating static and controlling airflow prevents inhalation exposure, while pre-chilling solvents prevents exothermic degradation during dissolution.
Step 1: Fume Hood Preparation and Static Mitigation
Verify the chemical fume hood is operational with a face velocity of 80–120 FPM.
Wipe down the analytical balance and surrounding workspace with an anti-static solution to prevent the crystalline powder from aerosolizing via electrostatic repulsion.
Step 2: Gowning and PPE Verification
Don a flame-resistant laboratory coat and chemical splash goggles.
Apply inner 4-mil nitrile gloves, followed by outer heavy-duty butyl rubber gloves. Ensure the outer glove cuffs extend over the lab coat sleeves.
Step 3: Precision Weighing
Place a disposable, anti-static weigh boat onto the analytical balance and tare.
Using a grounded stainless-steel spatula, carefully transfer the required mass of Ethyl 4-(2-aminophenyl)benzoate, HCl. Keep the source container as close to the weigh boat as possible to minimize the transfer path.
Seal the source container immediately after use to prevent ambient moisture absorption.
Step 4: Solvent Dissolution
Transfer the weighed solid into a pre-cooled reaction flask (0–5 °C) containing the target solvent (e.g., 10% aqueous HCl or a polar aprotic solvent, depending on the downstream workflow)[1].
Vigorously stir the mixture. The hydrochloride salt provides immediate, uniform solubility in aqueous acidic media[1].
Step 5: Equipment Decontamination
Rinse the spatula and weigh boat with a dilute acidic solution to dissolve residual salt, followed by an alkaline wash to neutralize, before routing to hazardous waste.
Spill Response and Disposal Plan
Spill Containment: In the event of a solid spill inside the fume hood, do not sweep, as this will aerosolize the powder. Gently cover the spill with damp absorbent pads (using water or a dilute acidic solution to maintain the salt form and prevent volatilization).
Disposal Route: Aromatic amine hydrochlorides are environmentally persistent[5]. The primary and only acceptable disposal route is high-temperature incineration (>1000°C) equipped with an alkaline scrubber. This guarantees the complete thermal destruction of the stable aromatic ring system and prevents the atmospheric release of toxic nitrogen oxides (NOx)[5].
Workflow Visualization
The following logical workflow dictates the operational sequence for handling this compound, ensuring that safety validations are met at every node.
Operational workflow for the safe handling and disposal of Ethyl 4-(2-aminophenyl)benzoate, HCl.
References
[2] Talent Chemicals. "China 3-Ethynylaniline Hydrochloride CAS 207226-02-6." Talentchemicals.com. Available at:[Link]
[3] Cynorlab. "Zinc Sulphate Powder - High Quality and Attractive Price (Ortho Toluidine Hydrochloride Safety Data)." Cynorlab.com. Available at:[Link]